The potency and selectivity of S55746 have been characterized through various biochemical assays. The following table consolidates the key quantitative data.
| Parameter | Value | Details / Experimental Method |
|---|---|---|
| Affinity for BCL-2 (Ki) | 1.3 nM | Fluorescence Polarization (FP) assay using Fluorescent-PUMA as a binder [1] [2]. |
| Affinity for BCL-2 (Kd) | 3.9 nM | Surface Plasmon Resonance Affinity In Solution (SPR AIS) [1]. |
| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold | Ratio varies depending on the assay used (FP or Isothermal Titration Calorimetry (ITC)) [1] [2]. |
| Cellular Efficacy (IC50) | 71.6 nM | In RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) cell line after 72 h treatment [1]. |
| Cellular Selectivity (IC50) | 1.7 µM | In H146 (BCL-XL-dependent small cell lung carcinoma) cell line, demonstrating low activity where BCL-2 is not the primary survival protein [1]. |
The characterization of this compound involved a series of standardized experiments from biochemical binding to in vivo models.
The high affinity and selectivity of this compound for BCL-2 were determined using several direct binding techniques [1]:
The functional activity of this compound in inducing apoptosis was validated in cell-based models [1] [2]:
The anti-tumor activity and tolerability of this compound were evaluated in mouse xenograft models [1] [3]:
This compound is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. Cancer cells often overexpress BCL-2 to sequester pro-apoptotic proteins like BIM and BAX, thereby evading cell death. This compound binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP). This leads to cytochrome c release, activation of caspases, and ultimately, apoptosis [1] [4] [5].
The following diagram illustrates this intrinsic apoptosis pathway and where this compound acts:
This compound has completed Phase I clinical trials for several hematological malignancies. The table below lists the registered trials on ClinicalTrials.gov [2] [6].
| Condition | NCT Number | Status |
|---|---|---|
| Follicular Lymphoma, Mantle Cell Lymphoma | NCT02603445 | Completed |
| Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS) | NCT02920541 | Completed |
| Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM) | NCT02920697 | Completed |
This compound (BCL201) represents a targeted therapeutic strategy designed to reactivate apoptosis in BCL-2-dependent cancer cells. Its high selectivity for BCL-2 over BCL-XL is a key feature, potentially offering a better safety profile by sparing platelets. The compound has shown potent activity in preclinical models and its initial clinical testing in humans has been completed.
S55746 functions by mimicking the activity of native BH3-only proteins. It binds with high specificity to the hydrophobic groove on the BCL-2 protein, a key interaction site for pro-apoptotic partners [1] [2]. The following diagram illustrates the core mechanism by which this compound triggers apoptosis:
This compound inhibits BCL-2 and initiates apoptosis
This binding displaces pro-apoptotic proteins like BAX and BIM, which are normally held in check by BCL-2. Once freed, these proteins activate the intrinsic apoptotic pathway [1] [3]. This compound adopts a unique binding pose within the BCL-2 groove, forming a key hydrogen bond with residue A149, which contributes to its high specificity and enthalpic efficiency [1].
The characterization of this compound's mechanism and efficacy involved a series of standardized experimental approaches.
1. Binding Affinity and Selectivity Assays The following methodologies are used to determine the compound's binding strength and specificity.
| Assay Type | Key Experimental Details |
|---|
| Fluorescence Polarization (FP) | Purpose: Determine inhibition constant (Ki). Procedure: Uses a fluorescently labeled peptide (e.g., PUMA) that binds to BCL-2. This compound's potency is measured by its ability to displace the peptide, causing a change in polarized fluorescence [1]. | | Isothermal Titration Calorimetry (ITC) | Purpose: Measure binding thermodynamics (KD, ΔH). Procedure: Directly titrates this compound into a BCL-2 solution. The heat absorbed or released is measured, providing data on affinity, enthalpy change (ΔH), and stoichiometry (N) [1]. | | Surface Plasmon Resonance (SPR) | Purpose: Confirm affinity (KD) via direct binding measurement. Procedure: BCL-2 is immobilized on a sensor chip. This compound is flowed over, and the binding interaction is measured in real-time as a change in refractive index [1]. |
2. Functional Characterization in Cells These experiments assess the functional consequences of BCL-2 inhibition in relevant biological models.
| Assay Type | Key Experimental Details |
|---|
| Cell Viability/Cytotoxicity | Purpose: Determine IC50 values. Cell Lines: BCL-2-dependent (e.g., RS4;11 acute lymphoblastic leukemia) and BCL-XL-dependent (e.g., H146 small cell lung cancer) lines [1]. Protocol: Cells treated with a concentration range of this compound for 72 hours; viability measured using standard assays (e.g., MTT, ATP content). | | Apoptosis Detection | Purpose: Confirm induction of programmed cell death. Protocol: Cells treated with this compound (e.g., 0.01-1 µM for 2-24 hours) and analyzed for: • Phosphatidylserine externalization: via Annexin V-FITC staining and flow cytometry. • Caspase-3 activation: using specific fluorescent substrates or antibodies. • PARP cleavage: detected by western blotting [1] [4]. | | Mechanism Validation (Co-immunoprecipitation) | Purpose: Demonstrate direct on-target engagement in cells. Protocol: Treat cells (e.g., RS4;11) with this compound. Lyse cells and immunoprecipitate BCL-2. Use western blotting to show a concentration-dependent decrease in co-precipitated pro-apoptotic partners like BAX, proving disruption of the protein complex [1]. | | Ex Vivo Primary Cell Analysis | Purpose: Evaluate efficacy in clinically relevant samples. Protocol: Treat primary patient-derived cells (e.g., from Chronic Lymphocytic Leukemia or Mantle Cell Lymphoma) with this compound. Assess apoptosis (e.g., by Annexin V staining) after low nanomolar exposure [1] [2]. |
3. In Vivo Efficacy Models These studies translate the findings into a living organism context.
| Model & Objective | Key Experimental Details |
|---|
| Mouse Xenograft Models | Purpose: Evaluate anti-tumor efficacy and tolerability in vivo. Protocol: Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with human tumor cells (e.g., RS4;11). Once tumors established, administer this compound daily via oral gavage (e.g., 25 and 100 mg/kg). Monitor tumor volume and animal body weight over time [1] [4]. |
This compound represents the ongoing development in the field of BH3-mimetics. The following table contextualizes this compound among other BCL-2 inhibitors:
| Compound | Primary Target(s) | Key Differentiating Features | Status (as of Search Data) |
|---|---|---|---|
| This compound (BCL201) | BCL-2 | High selectivity for BCL-2 over BCL-XL (spares platelets); distinct binding mode compared to venetoclax [1] [5]. | Phase I (Clinical Trials Completed) [1] [6] [4] |
| Venetoclax (ABT-199) | BCL-2 | First FDA-approved selective BCL-2 inhibitor; known resistance mutations (e.g., G101V) can emerge [5] [7]. | FDA-Approved [6] [7] |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Dose-limiting thrombocytopenia due to BCL-XL inhibition [1] [6] [7]. | Phase I/II [6] |
| ABT-737 | BCL-2, BCL-XL, BCL-W | Precursor to Navitoclax; lacks oral bioavailability [6]. | Preclinical [6] |
This compound successfully completed several Phase I clinical trials (e.g., NCT02920697, NCT02920541, NCT02603445) for various hematological malignancies, including Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, and Non-Hodgkin Lymphoma [1] [4]. Its clinical development demonstrates the translational potential of selectively targeting BCL-2 to reactivate apoptosis in cancer cells.
The search for next-generation inhibitors continues, with strategies focusing on overcoming venetoclax resistance and improving therapeutic profiles. Promising approaches include the development of cyclic peptides that can maintain binding to clinically mutated BCL-2 (e.g., G101V) and achieve selectivity over BCL-XL through engagement of single-residue discrepancies [8].
S55746/BCL201 is a BH3-mimetic that selectively inhibits the anti-apoptotic protein BCL-2. It works by occupying the hydrophobic groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death (apoptosis) in cancer cells that depend on BCL-2 for survival [1] [2].
A key advantage of this compound is its high selectivity for BCL-2 over other proteins in the same family, which helps reduce mechanism-based toxicities like thrombocytopenia (low platelet count) associated with BCL-XL inhibition [1].
The table below summarizes its binding affinity and selectivity profile:
| Target | Assay Type | Affinity (Ki or Kd) | Selectivity (vs. BCL-2) |
|---|---|---|---|
| BCL-2 | Fluorescence Polarisation (Ki) | 1.3 nM [3] [1] [4] | - |
| BCL-2 | Surface Plasmon Resonance (Kd) | 3.9 nM [3] [1] | - |
| BCL-xL | Fluorescence Polarisation (Ki) | 520 nM [3] [5] | ~400-fold less |
| MCL-1 | Fluorescence Polarisation | No significant binding [1] [4] | - |
| BFL-1 | Fluorescence Polarisation | No significant binding [1] | - |
This mechanism of action is part of the intrinsic apoptosis pathway regulated by the BCL-2 protein family, which can be visualized as follows:
This compound/BCL201 inhibits BCL-2, preventing it from neutralizing pro-apoptotic signals and leading to cell death.
This compound/BCL201 has demonstrated potent activity in both cellular and animal models.
The compound shows potent, selective cell killing in BCL-2-dependent cancer lines [1] [4].
| Cell Line | Cancer Type | BCL-2 Dependence | This compound IC₅₀ | Key Observations |
|---|---|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | High | 71.6 nM [1] | Potent cell killing; hallmarks of apoptosis (PS externalization, caspase-3 activation) [1] |
| H146 | Small Cell Lung Carcinoma | BCL-xL-dependent | 1.7 μM [1] | Weak activity, confirming BCL-2 selectivity and sparing BCL-xL-dependent cells [1] |
In mouse xenograft models, this compound showed robust anti-tumor efficacy with good tolerability [1] [4] [2].
| Animal Model | Dosage & Route | Treatment Regimen | Key Results |
|---|---|---|---|
| RS4;11 (ALL) and Toledo (Lymphoma) | 20-100 mg/kg, Oral gavage [1] | Daily for 7 days [1] | Significant, dose-dependent tumor growth inhibition; no weight loss or behavioral changes [1] |
| RS4;11 (ALL) | 25 & 100 mg/kg, Oral gavage [1] | Single dose [1] | No induction of platelet loss, confirming BCL-xL sparing and safety [1] |
To help you evaluate or replicate the core findings, here are summaries of the key methodologies used in the primary research.
This protocol measures early-stage apoptosis in cells treated with this compound [4] [5].
This protocol evaluates the compound's ability to shrink tumors in live animal models [1] [4].
This compound/BCL201 progressed to several Phase I clinical trials, which have been completed [6] [4]. The investigated conditions included:
S55746 promotes apoptosis by mimicking the function of native BH3-only proteins.
The following diagram illustrates the mechanism by which this compound induces apoptosis in a cancer cell.
Key experiments demonstrating the efficacy of this compound are summarized below with detailed methodologies.
| Experiment Type | Cell Lines / Models Used | Key Experimental Findings |
|---|---|---|
| In Vitro Cytotoxicity | RS4;11 (BCL-2-dependent ALL), H146 (BCL-XL-dependent) [1] | Potent cell killing in RS4;11 (IC₅₀ = 71.6 nM). Weak activity in H146 (IC₅₀ = 1.7 µM), confirming BCL-2 selectivity [1]. |
| Mechanistic Assays | Hematological cell lines [1] | Concentration-dependent disruption of BCL-2/BAX complex, phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1]. |
| Ex Vivo Activity | Primary patient samples (CLL, Mantle Cell Lymphoma) [1] [2] | Induction of apoptosis in the low nanomolar range [1]. |
| In Vivo Efficacy | Hematological xenograft models in mice [1] | Robust anti-tumor activity with daily oral dosing; no weight loss or behavioral changes, indicating good tolerability [1]. |
A prominent strategy to enhance efficacy and overcome resistance is combining BH3 mimetics.
S55746 is a BH3-mimetic that selectively targets and inhibits the pro-survival protein BCL-2. It occupies the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BAX and triggering mitochondrial apoptosis. Its high selectivity for BCL-2 over BCL-XL and MCL-1 is a key differentiator [1] [2].
The diagram below illustrates how this compound tips the balance in favor of apoptosis in cancer cells. The corresponding DOT script is provided for customization.
This compound inhibits BCL-2, releasing pro-apoptotic proteins to trigger mitochondrial apoptosis.
The tables below summarize the key quantitative data from preclinical studies, including binding affinity, selectivity, and cellular potency.
Table 1: Binding Affinity and Selectivity Profile [1] [2] [3]
| Target Protein | Assay Type | Affinity (Kᵢ or KD) | Selectivity (vs. BCL-2) |
|---|---|---|---|
| BCL-2 | Fluorescence Polarization (Kᵢ) | 1.3 nM | --- |
| BCL-2 | Isothermal Titration Calorimetry (KD) | 2.47 nM | --- |
| BCL-XL | Fluorescence Polarization (Kᵢ) | 520 nM | ~400-fold |
| BCL-XL | Isothermal Titration Calorimetry (KD) | 186 nM | ~75-fold |
| MCL-1 | Fluorescence Polarization | No significant binding (4.3% inhibition at 30 µM) | >23,000-fold |
| BFL-1 | Fluorescence Polarization | No significant binding (7.4% inhibition at 5 µM) | >3,800-fold |
Table 2: In Vitro and In Vivo Efficacy [1] [2] [3]
| Model / System | Metric | Result |
|---|---|---|
| RS4;11 (BCL-2 dependent cell line) | IC₅₀ (72-hour treatment) | 71.6 nM |
| H146 (BCL-XL dependent cell line) | IC₅₀ (72-hour treatment) | 1.7 µM |
| Primary CLL/MCL patient samples | Apoptosis Induction (Ex Vivo) | Low nanomolar range |
| RS4;11 xenograft (mouse model) | Anti-tumor efficacy (oral, daily) | Robust tumor growth impairment |
| Toledo xenograft (mouse model) | Anti-tumor efficacy (oral, daily) | Robust tumor growth impairment |
| In Vivo Tolerability (mice) | Body weight and behavior | No adverse changes |
For fellow researchers, here are the methodologies for key experiments cited in the preclinical data.
This compound represents a targeted therapeutic strategy designed to overcome the thrombocytopenia limitation of earlier, less selective BCL-2/BCL-XL inhibitors like Navitoclax [2]. Its promising preclinical profile supported its advancement into clinical trials. According to the search results, Phase I trials were initiated to assess this compound in patients with relapsed or refractory hematological malignancies, including Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma with a t(11;14) translocation [4] [3].
S55746 functions as a BH3-mimetic, meaning it mimics the function of native pro-apoptotic BH3-only proteins. It binds to the hydrophobic groove on the surface of the BCL-2 protein, which is the same site that normally interacts with the BH3 domains of its pro-apoptotic binding partners [1]. By occupying this groove, this compound competitively disrupts the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BAX.
This disruption prevents BCL-2 from sequestering and inhibiting its pro-apoptotic partners, thereby freeing these proteins to activate the mitochondrial apoptotic pathway. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), release of cytochrome c, activation of caspases, and ultimately, programmed cell death [1] [2].
The following diagram illustrates the mechanism of this compound-induced apoptosis.
This compound binds BCL-2, displacing pro-apoptotic proteins to trigger mitochondrial apoptosis.
The characterization of this compound involved a series of well-established biochemical and cellular assays. The following diagram outlines the key experimental workflow, and the tables below detail the specific methodologies for binding and cellular assays.
Key experimental workflow for this compound characterization, from binding assays to in vivo models.
These experiments quantified how tightly and selectively this compound binds to BCL-2 compared to other anti-apoptotic family members [1].
| Aspect | Protocol Details |
|---|---|
| Key Assays | Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) [1] |
| General Method | FP: Measured displacement of a fluorescently labeled BH3 peptide (e.g., PUMA) from recombinant BCL-2 protein. ITC/SPR: Directly measured binding affinity and thermodynamics between this compound and BCL-2 protein [1]. | | Proteins Tested | Human recombinant BCL-2, BCL-XL, MCL-1, and BFL-1/A1 [1]. | | Key Readout | Inhibition constant (Ki) and dissociation constant (KD) for each protein interaction. |
These assays confirmed that the biochemical inhibition of BCL-2 by this compound translates to functional, selective induction of apoptosis in cells [1].
| Aspect | Protocol Details |
|---|---|
| Cell Lines | RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) and H146 (BCL-XL-dependent small cell lung cancer) [1]. |
| Viability Assay | Cells treated with this compound for 72 hours. Cell viability measured to determine IC50 values [1] [3]. |
| Apoptosis Detection | Phosphatidylserine Exposure: Annexin V-FITC staining analyzed by flow cytometry. Caspase-3 Activation & PARP Cleavage: Detection via western blotting [1]. | | Co-immunoprecipitation | RS4;11 cells treated with this compound; lysates immunoprecipitated with BCL-2 antibody and probed for BAX to demonstrate disruption of the BCL-2/BAX complex [1]. |
This compound (also referred to as BCL201) progressed into Phase I clinical trials for various hematological malignancies. The available public records indicate that these trials have been completed, as shown in the table below [3] [4].
| Condition | NCT Number | Status (as of Search) |
|---|---|---|
| Follicular Lymphoma, Mantle Cell Lymphoma | NCT02603445 | Completed [3] |
| Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS) | NCT02920541 | Completed [3] [4] |
| Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma, Multiple Myeloma | NCT02920697 | Completed [3] [4] |
The potency and selectivity of S55746 were characterized through a series of in vitro assays. The following table consolidates key quantitative findings from these studies.
| Parameter | Result / Value | Experimental Context |
|---|---|---|
| Binding Affinity (Kᵢ) | 1.3 nM [1] [2] | Fluorescence Polarization (FP) assay against BCL-2 |
| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold [1] [2] | Range depends on assay method (FP, ITC, SPR) |
| Binding to MCL-1 & BFL-1 | No significant binding [1] [2] | Inhibition <15% at high concentrations (≥30 µM) |
| In vitro Cytotoxicity (IC₅₀) | 71.6 nM [1] [2] | 72-hour treatment of BCL-2-dependent RS4;11 (ALL) cell line |
| Ex vivo Apoptosis Induction | Low nanomolar range [1] [3] | Primary CLL and Mantle Cell Lymphoma patient samples |
| In vivo Target Engagement (Plasma CTHRE) | 2876 ng/mL [4] [5] | Threshold for caspase activation and tumor growth inhibition in xenograft mice |
The preclinical profile of this compound was established using the following key experimental methodologies.
This compound is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the mechanism by which it induces apoptosis in cancer cells.
This compound emerged after the first-generation BCL-2/BCL-XL inhibitor navitoclax, which caused dose-limiting thrombocytopenia due to BCL-XL inhibition [1] [7]. Its selective profile was designed to avoid this toxicity [1] [2]. Research also explores its potential in combination therapies. An ongoing phase Ib study was mentioned to be investigating this compound in combination with the PI3Kδ inhibitor idelalisib for patients with relapsed or refractory malignancies [8].
The preclinical data for this compound robustly supports its continued clinical investigation as a targeted therapy for BCL-2-dependent hematological cancers [1] [3] [2]. For the most current information on its clinical development status and results, you can refer to the clinical trial registries listed under the identifiers NCT02920697, NCT02920541, and NCT02603445 [1] [2].
While direct data on S55746 resistance is limited, its profile as a selective BCL-2 inhibitor is well-established. Furthermore, research on venetoclax provides a framework for understanding potential resistance pathways that could also be relevant to this compound.
| Aspect | This compound (BCL201) | Venetoclax (ABT-199) |
|---|---|---|
| Target | BCL-2 [1] | BCL-2 [2] |
| Mechanism | BH3-mimetic; occupies BCL-2 hydrophobic groove to displace pro-apoptotic proteins [1] | BH3-mimetic; targets the BH3-binding groove of BCL-2 [2] |
| Affinity for BCL-2 (Ki) | 1.3 nM [1] [3] | 1.2 nM [1] |
| Selectivity | High for BCL-2; 70- to 400-fold less affinity for BCL-XL; no significant binding to MCL-1 or BFL-1 [1] [3] | High for BCL-2 [1] |
| Proposed Resistance Mechanism | Not explicitly reported | Mutation in the BH3-binding groove of BCL-2 (e.g., G101V) that reduces drug binding by up to 180-fold without impairing binding to pro-apoptotic partners [2] |
The data on this compound and the inferred resistance mechanisms are derived from several key experimental approaches. The diagram below illustrates a generalized workflow for profiling a BH3-mimetic drug like this compound and investigating its potential resistance.
Diagram of the experimental workflow for profiling BH3-mimetic drugs and resistance.
Key methodologies from the literature include:
The current data suggests several important considerations for your research and development efforts:
This compound (also known as BCL201) is a novel, orally bioavailable small-molecule inhibitor that selectively and potently targets the anti-apoptotic protein BCL-2 [1] [2]. It functions as a BH3-mimetic, meaning it displaces pro-apoptotic proteins like BAX from their binding site on BCL-2's hydrophobic groove, thereby initiating the mitochondrial pathway of apoptosis [1] [3]. This makes it a promising candidate for anti-cancer research, particularly in hematological malignancies where BCL-2 is overexpressed.
This compound specifically binds to BCL-2 with high affinity, freeing pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization (MOMP) [4] [5]. This leads to cytochrome c release, activation of caspase proteases, and execution of apoptosis. The following diagram illustrates this intrinsic apoptosis pathway.
The tables below summarize key quantitative data on the binding affinity, selectivity, and cellular cytotoxicity of this compound.
Table 1: Binding Affinity and Selectivity Profile of this compound [1]
| Target Protein | Assay Type | Affinity (Kᵢ or K_D) | Selectivity (vs. BCL-2) |
|---|---|---|---|
| BCL-2 | Fluorescence Polarisation (FP) | Kᵢ = 1.3 nM | — |
| BCL-XL | Fluorescence Polarisation (FP) | Kᵢ = 520 nM | ~400-fold |
| MCL-1 | Fluorescence Polarisation (FP) | No significant binding (4.3% inhibition at 30 µM) | Not applicable |
| BFL-1 | Fluorescence Polarisation (FP) | No significant binding (7.4% inhibition at 5 µM) | Not applicable |
Table 2: In Vitro Cytotoxic Activity (IC₅₀) in Hematological Cell Lines [1] [6]
| Cell Line | Cancer Type | BCL-2 Family Dependency | This compound IC₅₀ (72h treatment) |
|---|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | BCL-2-dependent | 71.6 nM |
| H146 | Small Cell Lung Carcinoma | BCL-XL-dependent | 1.7 µM |
Here are detailed protocols for assessing this compound-induced apoptosis in cell culture, based on the hallmarks of apoptosis measured in the original research [1].
This protocol detects phosphatidylserine externalization, an early marker of apoptosis [1] [7].
Workflow Overview
Materials
Procedure
This protocol confirms apoptosis by detecting the cleavage of key effector proteins, such as caspase-3 and its substrate PARP [1].
Workflow Overview
Materials
Procedure
The foundational study on this compound demonstrates that it triggers key markers of apoptosis in hematological cancer cell lines. The table below summarizes the relevant findings from this research:
| Apoptotic Hallmark | Evidence in this compound-Treated Cells | Relevant Cell Lines/Models |
|---|---|---|
| Caspase-3 Activation | Directly reported as being induced [1] [2] [3] | Panel of hematological cell lines [1] [2] [3] |
| Phosphatidylserine Externalization | Directly reported as being induced [1] [2] [3] | Panel of hematological cell lines [1] [2] [3] |
| PARP Cleavage | Directly reported as being induced [1] [2] [3] | Panel of hematological cell lines [1] [2] [3] |
| Overall Cell Death (IC₅₀) | 71.6 nM [1] | RS4;11 (BCL-2-dependent cell line) [1] |
The research establishes that this compound is a selective BCL-2 inhibitor which promotes cell death through the intrinsic apoptotic pathway [1]. In this pathway, inhibition of BCL-2 leads to mitochondrial outer membrane permeabilization (MOMP), triggering the activation of initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3 [4]. Active caspase-3 is responsible for the cleavage of key cellular substrates, such as PARP, leading to the organized dismantling of the cell [1] [4].
While the exact protocol from the this compound studies is not provided, the detection of caspase-3 activation in cell-based assays typically follows a general workflow. The diagram below outlines the key steps, from cell treatment to analysis.
Based on standard methodologies, here are detailed protocols for the three most common techniques used to detect caspase-3 activation.
This method detects the physical cleavage of pro-caspase-3 into its active fragments.
This is a homogeneous, high-throughput method that measures caspase-3/7 activity.
This method allows for the detection of active caspase-3 in individual cells.
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme with crucial functions in DNA repair and cell death pathways. During apoptosis, PARP-1 serves as a primary substrate for executioner caspases, particularly caspase-3 and caspase-7, which cleave PARP-1 at specific aspartate residues within the DEVD214 motif. This proteolytic cleavage represents a definitive biochemical hallmark of apoptosis and serves as a reliable indicator of programmed cell death in experimental systems. The cleavage event generates two characteristic fragments: an 89-kD catalytic fragment containing the automodification and catalytic domains, and a 24-kD DNA-binding domain (DBD) fragment that retains the zinc finger motifs and remains tightly bound to DNA. The 24-kD fragment acts as a trans-dominant inhibitor of intact PARP-1, potentially blocking DNA repair and conserving cellular energy during apoptotic execution [1] [2].
PARP-1 contains three structurally and functionally distinct domains that determine its cellular functions and cleavage characteristics:
Table 1: Characteristic PARP-1 Cleavage Fragments and Their Detection
| Fragment Size | Domain Composition | Cellular Localization | Functional Consequences | Primary Protease |
|---|---|---|---|---|
| 24 kD | DNA-binding domain (DBD) with zinc fingers | Nuclear retention | Irreversible binding to damaged DNA; inhibits DNA repair | Caspase-3, Caspase-7 |
| 89 kD | Automodification domain + Catalytic domain | Cytosolic translocation | Reduced DNA binding capacity; disrupted catalytic function | Caspase-3, Caspase-7 |
| 50 kD | Catalytic domain | Variable | Associated with alternative protease activity | Calpain, Cathepsins |
| 40 kD | Catalytic subfragment | Variable | Associated with extensive proteolysis | Granzyme A, MMPs |
This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively targets and inhibits the BCL-2 protein, a key anti-apoptotic regulator in the BCL-2 family. As a BCL-2 selective inhibitor, this compound demonstrates high binding affinity for BCL-2 (Kᵢ = 1.3 nM) with significant selectivity over related anti-apoptotic proteins including BCL-XL (70-400 fold selectivity), MCL-1, and BFL-1 (no significant binding). This selectivity profile differentiates this compound from earlier pan-BCL-2 inhibitors and underlies its specific activity in BCL-2-dependent hematological malignancies while potentially sparing platelets that depend on BCL-XL for survival [3].
The primary mechanism of this compound-induced apoptosis involves displacement of pro-apoptotic proteins from their sequestered state bound to BCL-2. Following this displacement, activated BIM, BID, and other BH3-only proteins facilitate the activation of BAX and BAK, which oligomerize and initiate mitochondrial outer membrane permeabilization (MOMP). This crucial step leads to cytochrome c release, activation of the caspase cascade through formation of the apoptosome complex, and eventual execution of apoptosis through caspase-3 and caspase-7 activation. These executioner caspases then cleave key cellular substrates including PARP-1, producing the characteristic fragments that serve as experimental biomarkers of apoptosis [3].
Table 2: Quantitative Binding Profile of this compound Against BCL-2 Family Proteins
| Target Protein | Binding Affinity (Kᵢ) | Selectivity Ratio (vs. BCL-2) | Cellular Function | Cytotoxicity Correlation |
|---|---|---|---|---|
| BCL-2 | 1.3 nM | 1x | Anti-apoptotic regulator | Primary target |
| BCL-XL | 90-520 nM | 70-400x | Platelet survival factor | Minimal platelet toxicity |
| MCL-1 | No significant binding | >1000x | Resistance factor in solid tumors | Not applicable |
| BFL-1 | No significant binding | >1000x | Hematopoietic cell survival | Not applicable |
| BCL-W | 210 nM | ~160x | Testering cell survival | Limited activity |
Materials Required: this compound compound (prepared as 10 mM stock in DMSO), appropriate cell lines (e.g., hematological malignancy models such as MCL, CLL, or AML), complete culture media, tissue culture vessels, CO₂ incubator, and standard laboratory equipment.
Procedure:
Materials Required: RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, BCA or Bradford protein assay kit, refrigerated centrifuge, sonicator or needle/syringe for mechanical shearing.
Procedure:
Materials Required: Mini-PROTEAN or similar gel electrophoresis system, PVDF or nitrocellulose membranes, electrophoresis power supply, transfer apparatus, blocking buffer (5% non-fat dry milk or BSA in TBST), primary and secondary antibodies.
Procedure:
PARP Cleavage Pattern Analysis: Successful apoptosis induction by this compound will manifest as a characteristic shift in PARP immunoreactivity from the full-length 116-kD band to the 89-kD cleavage fragment. The 24-kD fragment is typically not detected in standard western blot protocols due to poor transfer or antibody recognition issues. The appearance of the 89-kD fragment should demonstrate both time-dependent and concentration-dependent increases following this compound treatment, correlating with other apoptotic markers such as caspase-3 activation (evident as loss of pro-caspase-3 and appearance of cleaved fragments).
Quantitative Analysis:
Common Technical Challenges:
Validation Controls:
| Parameter | BCL-2 | BCL-XL | MCL-1 | BFL-1 | Assay Type |
|---|---|---|---|---|---|
| Affinity (Kᵢ/KD) | 1.3 nM (Kᵢ) | 5.2E-07 M (Kᵢ) | 4.3% @ 30 µM* | 7.4% @ 5 µM* | Fluorescence Polarization (FP) |
| Selectivity (BCL-2/BCL-XL) | ~400-fold | - | - | - | Calculated from FP Kᵢ |
| Enthalpic Efficiency | 0.83 | - | - | - | Isothermal Titration Calorimetry (ITC) |
*Values indicate percent inhibition at the specified concentration, demonstrating no significant binding. [1]
The fluorescence polarization (FP) assay is a robust, homogeneous technique ideal for quantifying the binding affinity and selectivity of BH3-mimetic drugs like this compound against BCL-2 family proteins. This protocol details the methodology used to characterize This compound, a novel, orally active BCL-2 selective inhibitor, which demonstrates potent, nanomolar-level affinity for BCL-2 while sparing BCL-XL, MCL-1, and BFL-1, thereby avoiding on-target thrombocytopenia. [1] [2]
The FP assay measures the change in molecular rotation of a fluorescent tracer upon binding to a larger protein. The binding of this compound to BCL-2 displaces the tracer, leading to a measurable decrease in polarization. [3] The following diagram illustrates the core principle and workflow of the competitive FP binding assay:
Step 1: Determine Optimal Tracer and Protein Concentrations [4]
Step 2: Perform the Competitive Binding Assay [4] [1]
Step 3: Data Acquisition and Analysis [4] [3]
This compound (also known as BCL201) is a novel, orally active BH3-mimetic that selectively and potently inhibits the anti-apoptotic protein BCL-2. It occupies the hydrophobic groove of BCL-2 with a distinct binding mode compared to other inhibitors like venetoclax (ABT-199). This compound demonstrates high selectivity for BCL-2 over other BCL-2 family proteins including BCL-XL, MCL-1, and BFL-1, which translates to reduced cytotoxic effects on BCL-XL-dependent cells such as platelets. This specificity makes it a valuable research tool and investigational therapeutic agent for studying BCL-2-dependent apoptosis mechanisms in hematological malignancies [1] [2].
This compound functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 and disrupting its interaction with pro-apoptotic proteins. This displacement activates the mitochondrial apoptotic pathway, leading to cytochrome c release, caspase activation, and ultimately programmed cell death [1] [2] [3].
The following diagram illustrates the mechanism of this compound and the subsequent apoptotic signaling pathway:
This compound exhibits nanomolar affinity for BCL-2 with significantly reduced binding to other BCL-2 family proteins, as quantified through fluorescence polarization (FP) assays [1] [2].
Table 1: Binding Affinity Profile of this compound
| Target Protein | Assay Method | Affinity (Kᵢ or K({}_{\text{D}})) | Selectivity vs. BCL-2 |
|---|---|---|---|
| BCL-2 | Fluorescence Polarization | Kᵢ = 1.3 nM | - |
| BCL-2 | Isothermal Titration Calorimetry | K({}_{\text{D}}) = 2.47 nM | - |
| BCL-2 | Surface Plasmon Resonance | K({}_{\text{D}}) = 3.9 nM | - |
| BCL-XL | Fluorescence Polarization | Kᵢ = 520 nM | ~400-fold |
| BCL-XL | Isothermal Titration Calorimetry | K({}_{\text{D}}) = 186 nM | ~75-fold |
| MCL-1 | Fluorescence Polarization | No significant binding (4.3% inhibition at 30 µM) | >23,000-fold |
| BFL-1 | Fluorescence Polarization | No significant binding (7.4% inhibition at 5 µM) | >3,800-fold |
This compound demonstrates potent, selective cytotoxicity in BCL-2-dependent cell lines while sparing those dependent on other anti-apoptotic family members like BCL-XL [1] [2] [4].
Table 2: Cellular Activity of this compound in Hematological Cell Lines
| Cell Line | BCL-2 Family Dependency | This compound IC₅₀ (72h) | ABT-263 (Navitoclax) IC₅₀ | Assay Readout |
|---|---|---|---|---|
| RS4;11 | BCL-2-dependent (high BCL-2, low BCL-XL) | 71.6 nM | 41.5 nM | Cell killing/apoptosis |
| H146 | BCL-XL-dependent (low BCL-2, high BCL-XL) | 1.7 µM | 49.7 nM | Cell killing/apoptosis |
| Primary CLL samples | BCL-2-dependent | Low nanomolar range | Not tested | Annexin V/PI positivity |
| Primary MCL samples | BCL-2-dependent | Low nanomolar range | Not tested | Annexin V/PI positivity |
This protocol details the assessment of this compound-induced apoptosis in RS4;11 cells (a BCL-2-dependent acute lymphoblastic leukemia cell line) using Annexin V/Propidium Iodide (PI) staining and flow cytometry [2] [4].
Workflow Overview:
Materials:
Procedure:
Data Analysis: Calculate the percentage of total apoptotic cells by summing early and late apoptotic populations. Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism) [2] [4].
This protocol verifies target engagement by demonstrating this compound-mediated disruption of BCL-2/BAX protein complexes in RS4;11 cells [2].
Materials:
Procedure:
Expected Results: this compound treatment should demonstrate concentration-dependent disruption of BCL-2/BAX complexes, confirming direct target engagement and mechanism of action [2].
For xenograft studies, this compound has been successfully administered orally in mice at 25-300 mg/kg. Two validated formulations include:
To confirm BCL-2-specific activity, include the following control experiments:
This compound is particularly useful for:
The differential activity between RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cells provides a key validation of compound specificity. Primary patient samples from CLL and mantle cell lymphoma typically show apoptosis induction in the low nanomolar range [1] [2].
The BCL-2 protein family serves as a critical regulator of apoptosis (programmed cell death), with imbalances between pro-survival and pro-apoptotic members contributing significantly to cancer pathogenesis and treatment resistance. BCL-2 itself was first discovered as the gene involved in the t(14;18) chromosomal translocation found in most follicular lymphomas, where its overexpression leads to inhibited apoptosis - the first example of an oncogene that promotes cancer by blocking cell death rather than enhancing proliferation [1]. In Chronic Lymphocytic Leukemia (CLL), overexpression of the pro-survival BCL-2 protein is a well-established mechanism that contributes to disease progression and chemoresistance by allowing malignant cells to evade normal apoptotic signals [2] [3].
BH3-mimetics represent a novel class of targeted cancer therapeutics designed to directly inhibit pro-survival BCL-2 proteins. These small molecules bind to the hydrophobic groove on BCL-2 proteins, structurally mimicking the action of native BH3-only proteins and thereby displacing pro-apoptotic proteins to trigger mitochondrial apoptosis [1]. This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that demonstrates high selectivity for BCL-2 with negligible binding to other BCL-2 family members including MCL-1, BFL-1, and limited affinity for BCL-XL [2]. This selectivity profile is particularly advantageous as it spares BCL-XL-dependent cells such as platelets, potentially avoiding the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263) [2].
The following diagram illustrates the mechanism of this compound-induced apoptosis in CLL cells:
This compound demonstrates potent pro-apoptotic activity in primary CLL patient samples when tested ex vivo. Treatment with this compound induced apoptosis in the low nanomolar range, with significant cell death observed across multiple patient samples [2]. This robust activity confirms that this compound effectively targets the BCL-2 dependency in CLL cells, making it a promising therapeutic candidate for this malignancy. The following table summarizes the key quantitative findings from ex vivo studies with this compound in primary CLL samples:
Table 1: Ex Vivo Efficacy of this compound in Primary CLL Patient Samples
| Experimental Model | Parameter Measured | Results | Significance |
|---|---|---|---|
| Primary CLL patient samples | Apoptosis induction (IC₅₀) | Low nanomolar range [2] | Potent activity at clinically achievable concentrations |
| Primary Mantle Cell Lymphoma samples | Apoptosis induction (IC₅₀) | Low nanomolar range [2] | Demonstrates broad efficacy in BCL-2-dependent hematologic malignancies |
| BCL-2/BAX complex disruption | Co-immunoprecipitation | Concentration-dependent disruption [2] | Confirms on-target mechanism of action |
| Apoptosis hallmarks | Phosphatidylserine externalization, caspase-3 activation, PARP cleavage [2] | Significant induction | Validates apoptotic mechanism of cell death |
The selectivity profile of this compound provides a significant therapeutic advantage over earlier-generation BH3-mimetics. As demonstrated in competitive binding assays, this compound exhibits high-affinity binding to BCL-2 (Kᵢ = 1.3 nM) with significantly reduced affinity for BCL-XL (Kᵢ = 5.2 × 10⁻⁷ M), resulting in a selectivity range of approximately 70 to 400-fold for BCL-2 over BCL-XL depending on the assay system used [2]. Importantly, this compound demonstrated no significant binding to MCL-1 or BFL-1 even at high micromolar concentrations [2]. This selectivity profile translates to reduced cytotoxic activity on BCL-XL-dependent cells, particularly platelets, suggesting that this compound may avoid the dose-limiting thrombocytopenia that hampered the clinical development of navitoclax [2].
Table 2: Selectivity Profile of this compound Compared to Other BH3-Mimetics
| BCL-2 Family Member | This compound Binding Affinity | ABT-199 (Venetoclax) Binding Affinity | ABT-263 (Navitoclax) Binding Affinity |
|---|---|---|---|
| BCL-2 | Kᵢ = 1.3 nM [2] | Kᵢ = 1.2 nM [2] | Kᵢ = 4.5 nM [2] |
| BCL-XL | Kᵢ = 5.2 × 10⁻⁷ M (Poor affinity) [2] | Kᵢ = 4.9 × 10⁻⁸ M [2] | Kᵢ = 3.5 × 10⁻⁹ M (High affinity) [2] |
| MCL-1 | No significant binding [2] | Minimal inhibition (11.8-14.9% at 30 μM) [2] | Minimal inhibition (9.4% at 10 μM) [2] |
| BFL-1 | No significant binding (7.4% at 5 μM) [2] | Minimal inhibition (6.4% at 30 μM) [2] | Not tested [2] |
Primary CLL cells are typically isolated from peripheral blood samples obtained from consented patients with confirmed CLL diagnosis. The mononuclear cell fraction containing the CLL cells is isolated using density gradient centrifugation (e.g., Ficoll-Paque). Cells are then cultured in appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂ [2]. For ex vivo drug testing, cells are typically plated at densities of 0.5-1 × 10⁶ cells/mL in multi-well plates and treated with varying concentrations of this compound for specified time periods.
Multiple complementary methods should be employed to comprehensively assess This compound-induced apoptosis:
Phosphatidylserine Externalization: Detect using Annexin V staining with flow cytometry analysis. This method identifies early apoptotic cells by measuring the translocation of phosphatidylserine from the inner to outer leaflet of the plasma membrane. Cells are typically stained with fluorescent-conjugated Annexin V and a viability dye (e.g., propidium iodide) to distinguish early apoptotic from late apoptotic/necrotic cells [2].
Caspase-3 Activation: Measure using flow cytometry with specific antibodies against activated caspase-3 or fluorogenic caspase-3 substrates. This provides direct evidence of apoptosis execution pathway activation [2].
PARP Cleavage: Detect by Western blot analysis using antibodies that recognize both full-length and cleaved PARP fragments. PARP cleavage is a hallmark of caspase-mediated apoptosis [2].
Mitochondrial Membrane Potential: Assess using fluorescent dyes such as JC-1 or tetramethylrhodamine ethyl ester (TMRE) that accumulate in functional mitochondria. Loss of mitochondrial membrane potential (ΔΨm) is an early event in intrinsic apoptosis [1].
The following workflow diagram outlines the key experimental procedures for evaluating this compound activity in primary CLL samples:
BCL-2/BAX complex disruption can be demonstrated through co-immunoprecipitation experiments. After treating primary CLL cells with this compound, cell lysates are prepared and incubated with antibodies against BCL-2. The immunoprecipitated complexes are then analyzed by Western blotting for the presence of BAX. A concentration-dependent decrease in co-precipitated BAX indicates effective disruption of the BCL-2/BAX complex by this compound, confirming its on-target mechanism as a BH3-mimetic [2].
Cellular viability assays should include assessment of this compound activity across multiple hematological malignancy-derived cell lines with varying dependencies on different BCL-2 family members. For example, the RS4;11 cell line (BCL-2-dependent acute lymphoblastic leukemia) shows high sensitivity to this compound (IC₅₀ = 71.6 nM), while the H146 cell line (BCL-XL-dependent small cell lung cancer) demonstrates significantly reduced sensitivity (IC₅₀ = 1.7 μM), confirming the BCL-2 selectivity of this compound [2].
The compelling ex vivo efficacy of this compound in primary CLL patient samples, combined with its favorable selectivity profile, supports its continued development as a potential therapeutic agent for BCL-2-dependent hematologic malignancies. The nanomolar potency observed in primary CLL samples suggests that this compound could be clinically effective at achievable drug concentrations [2]. Furthermore, the BCL-2 selectivity may translate to an improved safety profile compared to earlier generation BH3-mimetics, particularly regarding platelet sparing and reduced thrombocytopenia risk [2].
The clinical relevance of targeting BCL-2 in CLL is well established through the success of venetoclax (ABT-199), which has transformed treatment paradigms for this disease, particularly in high-risk patients with 17p deletion [4]. This compound represents a novel chemical entity with a partially overlapping but distinct BCL-2 binding mode compared to venetoclax, occupying primarily the S1/2/3 region of the hydrophobic groove rather than the more extensive S2/3/4/5 surface area targeted by ABT-199 analogs [2]. This structural distinction may confer differentiated pharmacological properties.
Based on the promising preclinical profile, this compound has advanced to phase I clinical trials in hematological malignancies (ClinicalTrials.gov identifiers: NCT02920697, NCT02920541, and NCT02603445) [2]. The ex vivo data from primary CLL patient samples provides strong rationale for including CLL patients in these and future clinical studies of this compound. Additionally, the observed efficacy in mantle cell lymphoma samples suggests potential utility in this and other BCL-2-dependent lymphoid malignancies [2].
This compound is a novel, orally bioavailable small-molecule inhibitor that selectively targets and inhibits the BCL-2 protein [1]. It is classified as a BH3-mimetic, meaning it mimics the function of native BH3-only proteins to induce programmed cell death (apoptosis) in cancer cells.
The table below summarizes its binding affinity and selectivity data compared to other BCL-2 inhibitors [1].
| Compound | FP BCL-2 Ki (M) | FP BCL-XL Ki (M) | FP MCL-1 (% Inhibition) | ITC BCL-2 Kd (M) |
|---|---|---|---|---|
| This compound | 1.3 x 10⁻⁹ | 5.2 x 10⁻⁷ | ~4.4% @ 30 µM | 2.47 x 10⁻⁹ |
| ABT-263 (Navitoclax) | 4.5 x 10⁻⁹ | 3.5 x 10⁻⁹ | 9.4% @ 10 µM | 3.7 x 10⁻⁹ |
| ABT-199 (Venetoclax) | 1.2 x 10⁻⁹ | 4.9 x 10⁻⁸ | ~13% @ 30 µM | Not Determined |
This compound has demonstrated potent pro-apoptotic activity in model systems relevant to MCL.
While precise protocols for this compound are not public, the following conceptual workflows describe common assays used in its preclinical evaluation.
This workflow is used to quantify this compound-induced cell death.
Key Methodological Details:
This protocol assesses the direct target engagement of this compound in primary cells from patients.
Key Methodological Details:
MCL pathogenesis involves more than BCL-2 dependency. The following diagram integrates this compound's action within the broader context of MCL signaling.
The constitutive activation of the B-cell Receptor (BCR) signaling pathway is a critical driver of MCL pathogenesis [3] [2] [4]. This pathway, along with others like the PI3K/AKT pathway, promotes survival and proliferation [5]. Notably, the proliferation and survival signals from these pathways can converge to upregulate anti-apoptotic proteins like BCL-2, creating a rational basis for combining this compound with inhibitors of these pathways (e.g., BTK inhibitors like Ibrutinib) [6] [5].
The most reliable source for detailed protocols is the official clinical trial record.
Compound: S55746 (also known as BCL201), a novel, orally active, and selective BCL-2 inhibitor [1] [2] [3]. Mechanism of Action: this compound is a BH3-mimetic that selectively binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins to initiate mitochondrial apoptosis in hematological tumor cells [1] [4]. Its high selectivity for BCL-2 over BCL-XL is crucial for its minimal platelet toxicity [1].
In Vivo Efficacy and Safety Profile In vivo studies demonstrated that this compound, administered orally once daily, achieved robust anti-tumor efficacy in two disseminated hematological xenograft models (RS4;11 and Toledo) established in female SCID mice [1] [4]. The treatment was well-tolerated, with no observed weight loss or changes in animal behavior, indicating a favorable safety profile [1] [2].
The table below summarizes the key quantitative data from the in vivo study:
| Parameter | Details |
|---|---|
| Animal Model | Female SCID mice [4] |
| Tumor Models | RS4;11 (acute lymphoblastic leukemia) and Toledo (lymphoma) xenografts [1] [4] |
| Dosages | 25 mg/kg and 100 mg/kg [4] |
| Route | Oral (p.o.) [1] [4] |
| Dosing Frequency | Once daily [1] |
| Efficacy Outcome | Robust anti-tumor efficacy in both models [1] [4] |
| Tolerability | No weight loss or change in behavior [1] [2] |
| BCL-2 Affinity (Ki) | 1.3 nM [1] [4] |
| Selectivity | 70 to 400-fold selectivity for BCL-2 over BCL-XL; no significant binding to MCL-1 or BFL-1 [1] [4] |
1. Objective To evaluate the in vivo anti-tumor efficacy and tolerability of this compound via oral administration in mouse models of hematological malignancies.
2. Materials
3. Methodology
The following diagram illustrates the mechanism of this compound and the workflow of the in vivo experiment:
Mechanism of this compound action and in vivo workflow. This compound selectively inhibits BCL-2, promoting apoptosis in cancer cells. Oral administration in mouse models shows significant anti-tumor effects without toxicity.
This compound (also known as BCL201) is a novel, orally active, and potent BCL-2 selective inhibitor. It functions as a BH3-mimetic, occupying the hydrophobic groove of BCL-2 to disrupt its anti-apoptotic activity and induce programmed cell death [1] [2]. Its selectivity profile shows no significant binding to MCL-1 or BFL-1, and poor affinity for BCL-XL, which helps it avoid on-target toxicity in platelets [1] [3].
The table below summarizes the core biochemical and cellular activity data for this compound:
| Parameter | Value | Details / Cell Line |
|---|---|---|
| BCL-2 Binding Affinity (Kᵢ) | 1.3 nM [1] [3] | Fluorescence Polarization assay |
| BCL-XL Binding Affinity (Kᵢ) | 520 nM [4] (186 nM by ITC [1]) | Selectivity: ~70 to 400-fold for BCL-2 over BCL-XL [1] |
| Cytotoxic Activity (IC₅₀) | 71.6 nM [1] [3] | RS4;11 (BCL-2-dependent ALL cell line), 72h treatment |
| 1.7 μM [1] [3] | H146 (BCL-XL-dependent cell line), 72h treatment |
The following diagram outlines the key stages of a cell-based experiment to determine the IC₅₀ of this compound, from cell preparation to data analysis.
This protocol is adapted from general MTT guidelines [5] and specific research on this compound [1]. Key considerations for robustness are drawn from critical analyses of the method [6].
1. Cell Preparation and Seeding
2. Drug Treatment and Incubation
3. MTT Viability Assay
4. Data Analysis and IC₅₀ Calculation
(Absorbance of drug-treated well / Absorbance of vehicle control well) * 100.
The BCL-2/BAX protein complex represents a critical regulatory node in the intrinsic apoptotic pathway, where the balance between these pro-survival and pro-apoptotic proteins determines cellular fate. BCL-2 (B-cell lymphoma 2) functions as an anti-apoptotic protein that sequesters BAX (BCL-2-associated X protein), maintaining it in an inactive state and preventing mitochondrial outer membrane permeabilization (MOMP). In healthy cells, BCL-2 binds to the BH3 domain of BAX through its hydrophobic groove formed by BH1, BH2, and BH3 domains, creating a heterodimeric complex that inhibits BAX activation and oligomerization. However, during apoptosis induction, this complex is disrupted, allowing BAX to translocate to mitochondria, form oligomers, and initiate the release of cytochrome c and other apoptogenic factors. [1] [2]
This compound (also known as BCL201) is an investigational BH3-mimetic compound that specifically targets the hydrophobic groove of BCL-2, thereby disrupting BCL-2/BAX interactions and promoting apoptosis. As a highly selective BCL-2 inhibitor currently in Phase 1 clinical trials for hematologic cancers, this compound exemplifies the therapeutic potential of targeting protein-protein interactions within the BCL-2 family. [3] BH3-mimetics like this compound function by competitively binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins such as BAX and BIM that would otherwise trigger apoptosis. This molecular mechanism effectively shifts the balance toward apoptosis in cancer cells that depend on BCL-2 for survival. [4] [3]
Table 1: Key Characteristics of this compound (BCL201)
| Property | Description |
|---|---|
| Target | BCL-2 (B-cell lymphoma 2) |
| Mechanism | BH3-mimetic, disrupts BCL-2/BAX interaction |
| Development Status | Phase 1 clinical trials |
| Primary Indications | Hematologic cancers |
| Chemical Class | Small molecule inhibitor |
| Key Functional Assay | Co-immunoprecipitation of BCL-2/BAX complex |
The development of this compound follows the trajectory of earlier BCL-2 inhibitors such as ABT-737, navitoclax (ABT-263), and venetoclax (ABT-199), with increasing selectivity for BCL-2 over related anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity profile is crucial for minimizing on-target toxicities, particularly the thrombocytopenia associated with BCL-XL inhibition observed with navitoclax. [3] [2] While specific co-immunoprecipitation data for this compound is not publicly detailed in the available literature, the compound's placement in the developmental pipeline of selective BCL-2 inhibitors suggests it shares mechanistic properties with these well-characterized compounds.
Research using bimolecular fluorescence complementation (BiFC) analysis in living cells has demonstrated that anti-apoptotic proteins BCL-2 and BCL-xL bind both BH3-only proteins (Bim, PUMA, Noxa) and the multidomain pro-apoptotic proteins Bax and Bak. These interactions fit "mixed models" of BCL-2 family regulation, supporting both direct activation and displacement models of apoptosis induction. [5] The interaction between BCL-2 and BAX occurs through at least two interdependent interfaces: the canonical BH3-BH1-3 groove interface and a second interface involving helix 6 of BAX and the BH4 region of BCL-2. Disruption of either interface abolishes BCL-2-mediated inhibition of BAX oligomerization, highlighting the complexity of this regulatory interaction. [1]
Table 2: Summary of Known Data on this compound and Related BCL-2 Inhibitors
| Compound | Targets | BCL-2/BAX Disruption Evidence | Development Status |
|---|---|---|---|
| This compound (BCL201) | BCL-2 | Indirect evidence via classification as BH3-mimetic | Phase 1 (hematologic cancers) |
| Venetoclax (ABT-199) | BCL-2 | Well-documented in literature | FDA-approved (CLL, AML) |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Demonstrated in preclinical models | Phase 1/2 |
| ABT-737 | BCL-2, BCL-XL, BCL-W | Extensive biochemical evidence | Preclinical tool compound |
The following diagram illustrates the complete co-immunoprecipitation workflow for assessing this compound-mediated disruption of BCL-2/BAX complexes:
Cell Culture and Treatment:
Cell Lysis and Protein Extraction:
Co-Immunoprecipitation:
Western Blot Analysis:
In vehicle-treated control cells, BCL-2 and BAX should co-immunoprecipitate, demonstrating the physiological interaction between these proteins. Successful disruption of this complex by this compound will manifest as dose-dependent and time-dependent reduction in BAX signal in BCL-2 immunoprecipitates. Conversely, immunoprecipitation of BAX should show reduced BCL-2 association. Densitometric analysis of Western blot bands should be performed to quantify the extent of complex disruption, normalized to total input protein levels.
The efficacy of this compound can be quantified as percentage reduction in BCL-2/BAX complex formation compared to vehicle control. Additionally, correlation with functional apoptosis assays (e.g., caspase activation, Annexin V staining) should be performed to validate the physiological relevance of complex disruption. Previous studies with similar BH3-mimetics have demonstrated that effective BCL-2 inhibition typically results in 50-80% reduction in BCL-2/BAX complexes at therapeutically relevant concentrations. [3]
The investigation of this compound-mediated disruption of BCL-2/BAX complexes represents a critical component in the preclinical evaluation of this promising therapeutic agent. The co-immunoprecipitation protocol detailed herein provides a robust methodology for assessing target engagement and mechanism of action at the molecular level. As a selective BCL-2 inhibitor, this compound holds particular promise for hematologic malignancies where BCL-2 dependency has been well-established, such as certain subtypes of non-Hodgkin lymphoma, chronic lymphocytic leukemia, and acute myeloid leukemia. [3] [2]
The mechanistic basis for this compound activity can be visualized in the following pathway diagram:
The development of resistance mechanisms, particularly through upregulation of alternative anti-apoptotic proteins like MCL-1 or BCL-XL, represents a significant challenge for single-agent BH3-mimetic therapy. [4] [2] Therefore, comprehensive assessment of this compound should include evaluation of its effects in combination with other targeted agents, such as MCL-1 inhibitors or conventional chemotherapy. The co-immunoprecipitation protocol described can be adapted to investigate these combination effects by examining changes in multiple BCL-2 family protein interactions simultaneously.
This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that serves as a potent and selective inhibitor of the anti-apoptotic protein BCL-2. Its development was driven by the need to overcome the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263) by sparing BCL-XL, which is crucial for platelet survival [1].
The discovery of this compound was achieved through a structure-based drug design (SBDD) approach, starting from a moderately active literature compound [1].
The following diagram illustrates the transition from the initial lead compound to the optimized drug candidate this compound through iterative structure-based design.
The table below summarizes the key biophysical binding data for this compound in comparison to other BCL-2 inhibitors, demonstrating its high potency and selectivity [1].
| Target | Assay Type | This compound Affinity (Kᵢ or K_D) | ABT-263 (Navitoclax) Affinity | Selectivity vs. BCL-XL (Fold) |
|---|---|---|---|---|
| BCL-2 | Fluorescence Polarization (Kᵢ) | 1.3 nM | 4.5 nM | ~70 to 400-fold |
| BCL-XL | Fluorescence Polarization (Kᵢ) | 520 nM | 3.5 nM | |
| MCL-1 | FP (% Inhibition) | ~4.4% at 30 µM | 9.4% at 10 µM | Not significant |
| BFL-1 | FP (% Inhibition) | 7.4% at 5 µM | Not Tested | Not significant |
| BCL-2 | SPR AIS (K_D) | 3.9 nM | 2.1 nM |
While the search results do not provide step-by-step laboratory manuals, the following summaries detail the core methodologies used to characterize this compound, as described in the primary research literature [1].
Fluorescence Polarization (FP)
Surface Plasmon Resonance (SPR) - Affinity in Solution (AIS)
Isothermal Titration Calorimetry (ITC)
Cell Viability/Cytotoxicity (IC₅₀ Determination)
Apoptosis Detection by Flow Cytometry
Immunoblotting (Western Blot) for Apoptotic Markers
The workflow below summarizes the key experimental phases used to validate this compound, from in vitro binding to in vivo efficacy.
The field of BCL-2 inhibition continues to evolve. While venetoclax has been a breakthrough, resistance mechanisms have emerged, including mutations in the BCL-2 gene (e.g., G101V) and upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL [4] [5] [6]. Current research is focused on developing next-generation inhibitors that can overcome this resistance, such as cyclic peptides that bind differently to the hydrophobic groove, as well as novel modalities like PROTACs and antibody-drug conjugates (ADCs) [4] [6].
This compound (also known as BCL201) is a novel, orally active, and potent small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) [1] [2]. It functions as a BH3-mimetic, designed to restore the apoptotic process in cancer cells by disrupting protein-protein interactions within the BCL-2 family [1]. This compound was developed to overcome the thrombocytopenia liability associated with dual BCL-2/BCL-XL inhibitors like navitoclax by sparing BCL-XL, a key protein for platelet survival [1] [3]. This application note provides a consolidated summary of its quantitative profile, mechanism, and recommended study designs based on existing preclinical and early clinical data.
The primary mechanism of this compound is to induce intrinsic apoptosis by selectively inhibiting BCL-2.
This compound binds to the hydrophobic groove on the BCL-2 protein surface, a key site for interaction with the BH3 domains of pro-apoptotic partners [1]. This binding competitively disrupts the sequestration of pro-apoptotic proteins like BAX and BIM by BCL-2 [1]. The resulting activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase cascade activation, and ultimately, programmed cell death [1] [3].
The diagram below illustrates this mechanism and the key experiments to validate it.
The table below summarizes the key quantitative data for this compound from preclinical studies.
Table 1: Preclinical Quantitative Profile of this compound
| Parameter | Value | Assay/Method | Context & Significance |
|---|---|---|---|
| BCL-2 Binding (Kᵢ) | 1.3 nM | Fluorescence Polarization (FP) [1] [5] | High potency for primary target. |
| BCL-XL Binding (Kᵢ) | 5.2 × 10⁻⁷ M (~520 nM) [1] | Fluorescence Polarization (FP) | ~400-fold selectivity for BCL-2 over BCL-XL. |
| MCL-1 Binding | No significant binding (4.3% inhibition @ 30 µM) [1] | Fluorescence Polarization (FP) | Confirms selectivity; avoids MCL-1 mediated resistance. |
| BFL-1 Binding | No significant binding (7.4% inhibition @ 5 µM) [1] | Fluorescence Polarization (FP) | Confirms selectivity. |
| In Vitro Cytotoxicity (IC₅₀) | 71.6 nM (RS4;11 cells, BCL-2 dependent) [1] [5] | Cell viability assay (72 hr) | Potent activity in sensitive hematological lines. |
| In Vitro Cytotoxicity (IC₅₀) | 1.7 µM (H146 cells, BCL-XL dependent) [1] [5] | Cell viability assay (72 hr) | Confirms lack of cytotoxicity in BCL-XL-dependent models. |
| In Vivo Efficacy (Dose) | 25 & 100 mg/kg [5] | Oral administration, daily (mouse xenograft models) | Effective dosing regimen in preclinical models. |
This section details methodologies for key experiments that characterize this compound, based on published preclinical research.
This protocol determines the compound's potency and selectivity for BCL-2 versus other anti-apoptotic proteins.
This protocol assesses the functional ability of this compound to induce cell death in BCL-2-dependent cancer cell lines.
This protocol evaluates the anti-tumor activity of orally administered this compound in mouse models.
The workflow for the integrated PK/PD study design is illustrated below.
A Physiologically Based Pharmacokinetic (PBPK) model for this compound was developed and qualified using preclinical data from mice, rats, and dogs. This hybrid model, which incorporated in vitro clearance data and used scaling factors, successfully predicted the nonlinear pharmacokinetics observed in later human trials, demonstrating its utility for interspecies extrapolation in early drug development [6].
While detailed human PK/PD data from clinical trials is not available in the searched resources, the design of a completed Phase I study (NCT02920697) provides insight into key endpoints and considerations [7].
This compound is a potent and selective BCL-2 inhibitor with a well-characterized preclinical profile. Its high selectivity over BCL-XL differentiates it from earlier generation inhibitors and provides a potentially improved safety profile by sparing platelets. The experimental protocols and data summarized in this application note provide a roadmap for profiling BH3-mimetic compounds. The successful application of PBPK modeling for this compound highlights a modern, efficient strategy for predicting human pharmacokinetics and informing clinical study design [6]. Researchers can utilize these detailed protocols to investigate similar compounds or to design studies for further exploring the therapeutic potential of this compound.
1. Introduction A prominent mechanism of resistance to single-agent BCL-2 inhibition in Acute Myeloid Leukemia (AML) is the upregulation of other pro-survival proteins, particularly MCL1 [1]. This application note details a synergistic combination therapy using the selective BCL-2 inhibitor S55746 and the selective MCL1 inhibitor S63845. Pre-clinical data demonstrate that this dual BH3-mimetic strategy effectively induces apoptosis in AML cells, including those from chemotherapy-resistant patients, and shows a favorable toxicity profile towards normal hematopoietic cells [1].
2. Key Experimental Findings & Quantitative Data
The core findings from the pre-clinical synergy studies are summarized in the table below.
| Experimental Model | Treatment | Key Outcome(s) | Reference/Context |
|---|---|---|---|
| In Vitro: Panel of AML cell lines | This compound + S63845 | Synergistic induction of apoptosis (caspase & BAX/BAK dependent); Superior to combinations with cytarabine or decitabine [1]. | Cell viability assessed via Cell Titer Glo/SYTOX Blue; Synergy calculated via Loewe additivity model [1]. |
| In Vitro: Primary AML Patient Samples | This compound + S63845 | Active in ~50% of primary samples across various genotypes; Effective in chemoresistant/refractory samples [1]. | 48-hour treatment; viability determined by FACS analysis of SYTOX Blue exclusion [1]. |
| Ex Vivo: Normal vs. Leukemic Cells | This compound + S63845 | Greater toxicity against leukemic progenitors vs. normal CD34+ hematopoietic progenitors [1]. | Suggests a therapeutic window [1]. |
| In Vivo: Murine AML Xenografts | This compound (oral) + S63845 (IV) | Prolonged survival; Suppression of patient-derived leukemia in bone marrow [1]. | MV4;11 and OCI-AML3 cell lines; PDX models [1]. |
3. Detailed Experimental Protocols
3.1. In Vitro Synergy Assay (Cell Viability & Apoptosis) This protocol is used to quantify the combined effect of this compound and S63845 on AML cell lines and primary samples [1].
Key Materials:
Procedure:
3.2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-leukemic efficacy of the combination in vivo [1].
Key Materials:
Procedure:
The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental workflow.
1. Apoptosis Induction via Dual BCL-2/MCL1 Inhibition This diagram shows how this compound and S63845 work together to trigger mitochondrial apoptosis.
2. In Vivo Efficacy Study Workflow This diagram outlines the key steps for evaluating the drug combination in a mouse xenograft model.
The pre-clinical data robustly supports the synergistic anti-leukemic activity of combining the BCL-2 inhibitor this compound with the MCL1 inhibitor S63845. This dual BH3-mimetic strategy presents a promising, non-chemotherapy approach for treating AML, including high-risk and chemoresistant disease, with a potential therapeutic window. The protocols provided here offer a template for further investigation into this combination.
Q1: What is the solubility of S55746 hydrochloride in DMSO?
Q2: How should I prepare stable working solutions for cellular assays?
Q3: What formulations are recommended for in vivo studies?
Q4: How should I store this compound stock solutions?
The table below summarizes key physicochemical and solubility data for this compound hydrochloride [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₄₃H₄₃ClN₄O₆ |
| Molecular Weight | 747.28 g/mol |
| CAS Number | 1448525-91-4 |
| Solubility in DMSO | ~200 mg/mL (~267.64 mM) |
| In Vivo Formulation 1 | 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) |
| In Vivo Formulation 2 | 5 mg/mL in 10% DMSO + 90% Corn Oil |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
This protocol details the preparation of a standard formulation for animal studies using SBE-β-CD [1].
Protocol Steps:
This compound is a novel, potent, and selective BCL-2 inhibitor. It functions as a BH3-mimetic, meaning it mimics the action of native BH3-only proteins by binding to the hydrophobic groove of the BCL-2 protein [2]. This binding disrupts the protein-protein interaction between BCL-2 and pro-apoptotic partners like BAX, thereby unleashing the apoptotic pathway and leading to programmed cell death [2] [3].
Its high selectivity for BCL-2 over other anti-apoptotic family members like BCL-XL and MCL-1 is a key feature, which helps in minimizing on-target toxicities such as thrombocytopenia [2] [4]. This mechanism is particularly effective in hematological tumors that are dependent on BCL-2 for survival.
The table below summarizes key quantitative data for this compound, highlighting its potency and selectivity [1].
| Parameter | Value / Result | Assay/Model Details |
|---|---|---|
| BCL-2 Binding Affinity (Kᵢ) | 1.3 nM | Fluorescence Polarization (FP) assay using Fluorescent-PUMA |
| Selectivity (vs. BCL-XL) | 70 to 400-fold (depending on assay) | Binding affinity comparison |
| Selectivity (vs. MCL-1) | No significant binding | Binding affinity comparison |
| Selectivity (vs. BFL-1) | No significant binding | Binding affinity comparison |
| Cytotoxicity (Primary CLL/MCL samples) | Low nanomolar range (induces apoptosis) | Ex vivo patient samples |
| In Vivo Efficacy | Robust anti-tumor activity | Hematological xenograft models (oral daily dosing) |
Here are detailed methodologies for key experiments that demonstrate the activity of this compound.
This protocol is used to confirm the on-target, pro-apoptotic mechanism of this compound [1].
This methodology assesses the potent combination of this compound with an MCL1 inhibitor, S63845 [2].
The following diagram illustrates the mechanism of this compound and a general workflow for testing its activity in vitro.
Mechanism of this compound-induced apoptosis workflow
Q: What is the primary advantage of this compound's selectivity profile? A: Its high selectivity for BCL-2 over BCL-XL is a key advantage. Inhibiting BCL-XL leads to on-target thrombocytopenia (low platelet count). As this compound spares BCL-XL, it demonstrates robust anti-tumor efficacy in preclinical models without causing significant weight loss or thrombocytopenia, suggesting a potentially better safety profile [1].
Q: My AML cell lines show limited response to this compound alone. What could be the reason? A: Many cancer cells, including in AML, co-express multiple anti-apoptotic proteins like BCL-2 and MCL-1. Resistance to BCL-2 inhibition alone can be mediated by MCL-1. The combination of This compound with the MCL1 inhibitor S63845 has shown highly synergistic and potent activity against a broad spectrum of AML genotypes, including chemoresistant samples, and is more effective than combinations with standard chemotherapy [2].
Q: What are the recommended in vivo dosing parameters for this compound in mouse models? A: In mouse xenograft models of hematological tumors, this compound has been administered orally, daily at a dose of 100 mg/kg, dissolved in a vehicle of PEG400, absolute ethanol, and distilled water (40:10:50 ratio). This regimen demonstrated significant anti-tumor efficacy without overt toxicity [2].
Q1: What is the confirmed binding affinity of this compound for MCL-1? According to the primary characterization studies, this compound demonstrates no significant binding to MCL-1 [1] [2] [3]. The quantitative data from fluorescence polarization (FP) assays is summarized in the table below.
| Protein Target | Assay Type | Reported Affinity (Kᵢ or Kᴅ) | Inhibition at High Concentration |
|---|---|---|---|
| BCL-2 | FP (Kᵢ) | 1.3 nM [1] [3] | - |
| BCL-XL | FP (Kᵢ) | 520 nM [1] [3] | - |
| MCL-1 | FP | No significant binding [1] [3] | 4.3% inhibition at 30 µM [1] |
| BFL-1 | FP | No significant binding [1] [3] | 7.4% inhibition at 5 µM [1] |
Q2: If my cells die upon this compound treatment, does that mean it is binding MCL-1? Not necessarily. Cell death in response to this compound confirms its on-target BCL-2 inhibition in BCL-2-dependent cells [1]. However, a lack of cell death (or resistance) could indicate MCL-1-mediated survival dependency, which is a common resistance mechanism to BCL-2 inhibition [4] [5]. Your cell line might rely on MCL-1 for survival instead of, or in addition to, BCL-2.
Q3: How can I confirm that my experimental results are not affected by MCL-1 binding? To validate the selectivity of this compound in your system, you can:
The following workflow outlines key steps to experimentally verify that cellular responses are due to selective BCL-2 inhibition by this compound.
The table below summarizes the primary quantitative data and assay conditions from the literature that you can use as a reference for your own experiments [1] [2] [3].
| Parameter | Reported Value | Assay Context / Cell Line | Key Findings |
|---|---|---|---|
| Binding Affinity (Ki) | 1.3 nM [1] [3] | Fluorescence polarization (FP) assay using recombinant BCL-2 protein. | Confirms direct, high-affinity binding to BCL-2. |
| Selectivity (Fold vs. BCL-XL) | ~70 to 400-fold [1] [2] | Comparative binding assays (FP, ITC, SPR). | Highly selective for BCL-2 over BCL-XL, MCL-1, and BFL-1 [1]. |
| In Vitro IC50 | 71.6 nM [1] [2] | RS4;11 cells (BCL-2-dependent), 72-hour treatment. | Potent cell killing in a BCL-2-dependent line. |
| In Vitro IC50 | 1.7 μM [1] [2] | H146 cells (BCL-XL-dependent), 72-hour treatment. | Weak activity confirms selectivity and helps rule offtarget effects. |
| Apoptosis Markers | Positive [1] | RS4;11 cells; 2-hour treatment for Annexin V/PI. | Externalization of phosphatidylserine (Annexin V), Caspase-3 activation, PARP cleavage [1]. |
| Mechanism Confirmation | Disruption of BCL-2/BAX complex [2] | Co-immunoprecipitation in RS4;11 cells. | Direct evidence of on-target mechanism in cells. |
Here are solutions to some common challenges you might encounter when working with this compound.
Problem 1: Low Apoptosis Induction in My Cell Model
Problem 2: High Background or Non-Specific Cell Death
This is a detailed methodology based on the experiments reported with this compound [1] [3].
The following diagram illustrates the targeted apoptotic pathway and the mechanism of this compound, which can help in understanding the expected cellular response.
The table below summarizes key experimental approaches used in recent studies to determine the selectivity of small-molecule BCL-2 inhibitors.
| Method | Key Measured Output | Application & Selectivity Insight | Representative Study/Context |
|---|---|---|---|
| Multiplexed Bead-Based Flow Cytometry Binding Assay [1] [2] | IC₅₀ for each anti-apoptotic BCL-2 family protein. | Directly tests compound's ability to disrupt peptide-protein interactions across multiple family members (Bcl-2, Bcl-XL, Bcl-W, Bcl-B, Bfl-1, Mcl-1) simultaneously in a single assay. | Used to identify a Bcl-B inhibitor with >127-fold selectivity over Bcl-XL [1]. |
| Molecular Dynamics (MD) Simulations [3] [4] | Protein-inhibitor complex stability, residue-specific interactions, protein surface fluctuations. | Reveals the structural basis of selectivity by simulating how inhibitors dynamically interact with different protein targets over time. | Identified ASP103 in Bcl-2 as a key residue for ABT-199 (Venetoclax) selectivity [3]. |
| Molecular Docking & Binding Free Energy (MM-GBSA) [5] | Docking score, predicted binding affinity (ΔG_bind). | Computationally screens and ranks compounds based on their predicted binding strength to the target protein versus off-targets. | Used in virtual screening of natural compounds to find strong and selective BCL-2 binders [5]. |
| Density Functional Theory (DFT) Analysis [5] | HOMO-LUMO energy gap (ΔE), dipole moment, chemical reactivity descriptors. | Assesses the electronic properties and stability of inhibitor molecules, which can influence binding specificity. | Applied to evaluate the stability and reactivity of potential natural BCL-2 inhibitors [5]. |
For researchers setting up these experiments, here are more detailed methodologies for two key approaches.
This high-throughput protocol is designed to simultaneously test a compound's activity against six anti-apoptotic BCL-2 family proteins [1] [2].
The following diagram illustrates the core workflow of this multiplexed assay.
This protocol uses a hierarchy of computational methods to predict and explain selectivity [5] [4].
Here are some frequent challenges and solutions that could form the basis of your FAQs.
Issue: Lack of Selectivity in Binding Assays
Issue: Discrepancy Between Computational Prediction and Experimental Results
Issue: High Reactivity or Instability of the Inhibitor
The experimental and computational methods outlined provide a robust framework for confirming BCL-2 inhibitor selectivity. A combined approach, using computational predictions to guide focused experimental testing, is often the most efficient strategy.
The following table summarizes the key in vivo efficacy data for this compound from a 2018 preclinical study [1] [2].
| Aspect | Details |
|---|---|
| Compound Name | This compound (also known as BCL201) [1] |
| Drug Class | Novel, orally bioavailable, BCL-2 selective inhibitor (BH3-mimetic) [1] |
| Tested Models | Two hematological tumor xenograft models in mice [1] |
| Administration Route | Oral (per os or p.o.) [1] |
| Dosing Frequency | Daily [1] |
| Reported Efficacy | Robust anti-tumor efficacy [1] |
| Reported Tolerability | Well-tolerated; no weight loss or changes in behavior observed [1] |
| Key Selective Advantage | High selectivity for BCL-2 over BCL-XL, sparing platelets from cytotoxicity [1] |
The documented anti-tumor activity of this compound is grounded in a specific mechanism of action and experimental validation. The diagram below illustrates this workflow from cellular targeting to in vivo outcome.
The cellular and biochemical experiments that support the workflow above include the following key methodologies:
Based on the published data, here are answers to potential technical questions.
Q1: What is the primary evidence for this compound's in vivo efficacy?
Q2: How can I confirm that this compound is working selectively on the BCL-2 pathway in my model?
Q3: The search results lack a specific optimized dose. Where can I find this information?
Q: What is the primary mechanism of action of this compound?
This compound is a BH3-mimetic that selectively targets and inhibits the anti-apoptotic protein BCL-2. Its mechanism can be broken down as follows:
The following diagram illustrates how this compound overcomes BCL-2-mediated chemoresistance.
Q: What is the experimental evidence for this compound's potency and selectivity?
The foundational study by Casara et al. (2018) provides the following key quantitative data, which is essential for experimental design and interpretation [1].
Table 1: this compound Binding Affinity and Selectivity [1]
| Target Protein | Assay Type | Affinity (Ki or KD) | Notes |
|---|---|---|---|
| BCL-2 | Fluorescence Polarization (FP) | Ki = 1.3 nM | Primary target, high potency |
| BCL-XL | Fluorescence Polarization (FP) | Ki = 520 nM | ~400-fold selectivity vs. BCL-2 |
| MCL-1 | Fluorescence Polarization (FP) | No significant binding (@ 30 µM) | Highly selective profile |
| BFL-1 | Fluorescence Polarization (FP) | No significant binding (@ 5 µM) | Highly selective profile |
Table 2: this compound Cytotoxic Activity in Cell Lines [1] [5]
| Cell Line | Dependence | This compound IC50 (72h) | Context & Interpretation |
|---|---|---|---|
| RS4;11 | BCL-2-dependent | 71.6 nM | Validates on-target activity in a sensitive model. |
| H146 | BCL-XL-dependent | 1.7 µM | Confirms BCL-XL-sparing effect, mitigating thrombocytopenia risk. |
Q: What are the standard protocols for assessing this compound activity in vitro?
Below is a summary of key methodologies from the literature.
Q: What are potential issues and solutions when working with this compound?
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Apoptotic Response | Intrinsic or acquired resistance (e.g., high MCL-1 dependency). | Pre-screen cell models for BCL-2 dependency using BH3 profiling. Co-treat with MCL-1 inhibitors (if scientifically justified) [6]. |
| High Background Cell Death | Serum starvation, mechanical stress, or contaminated reagents. | Include a vehicle control (DMSO) to establish baseline death. Ensure optimal cell health and handling conditions before treatment. |
| Inconsistent IC50 values | Compound instability, inaccurate stock concentration, or variable cell passage number. | Prepare fresh this compound stock solutions in DMSO, use low-passage cells, and ensure consistent cell viability at plating. |
Q: What is the clinical status and what resistance mechanisms should be considered?
The following diagram outlines a workflow for evaluating this compound's efficacy and potential resistance in a research setting.
This compound is a novel, orally bioavailable small molecule that functions as a selective and potent BCL-2 inhibitor [1] [2]. It is classified as a BH3-mimetic, designed to occupy the hydrophobic groove of the BCL-2 protein, thereby disrupting its anti-apoptotic function and restoring apoptosis in cancer cells [1]. Its high selectivity for BCL-2 over other pro-survival family members like BCL-XL is a key feature, helping to avoid on-target toxicities such as thrombocytopenia [1] [3].
For easy comparison, the core biochemical and cellular activity data from the literature is summarized in the table below.
| Parameter | Value | Details / Assay |
|---|---|---|
| BCL-2 Affinity (Kᵢ) | 1.3 nM | Fluorescence Polarization (FP) [1] [3] |
| Selectivity (vs. BCL-XL) | ~70 to 400-fold | Ratio from various assays (FP, ITC, SPR) [1] |
| Cytotoxicity (IC₅₀) | 71.6 nM | RS4;11 cell line (BCL-2 dependent), 72h treatment [1] [3] |
| Cytotoxicity (IC₅₀) | 1.7 μM | H146 cell line (BCL-XL dependent), 72h treatment [1] |
| In Vivo Efficacy | Robust tumor growth impairment | RS4;11 and Toledo xenograft models, daily oral dosing (25, 100 mg/kg) [1] [3] |
This methodology is used to determine IC₅₀ values and confirm apoptosis induction [1] [3].
The following diagram illustrates the core mechanism of this compound and the experimental workflow to confirm its activity.
Here are solutions to common experimental challenges based on published findings and product information.
FAQ: My experiment shows no cytotoxic effect with this compound. What could be wrong?
FAQ: How do I correctly formulate this compound for in vivo studies in mice?
FAQ: Are there any specific handling and storage conditions for this compound?
Q1: What is the mechanism of action of S55746, and which apoptotic pathway does it activate?
This compound (also known as BCL201) is a novel, orally active, potent, and selective inhibitor of the anti-apoptotic protein BCL-2. It is classified as a BH3-mimetic [1] [2] [3].
The following diagram illustrates the intrinsic apoptotic pathway activated by this compound.
Q2: What are the key apoptotic markers expected upon successful this compound treatment?
Upon effective engagement of BCL-2 by this compound, cells undergo apoptosis, which can be tracked through a cascade of biochemical events. The table below summarizes the key markers and their significance.
| Marker | Expected Change | Biological Significance | Detection Method |
|---|---|---|---|
| BCL-2/BAX Complex | Disruption | Primary drug effect; displacement of pro-apoptotic proteins from BCL-2 [2] | Co-immunoprecipitation [2] |
| Phosphatidylserine | Externalization | Early marker; loss of membrane asymmetry [1] [6] | Annexin V staining / Flow Cytometry [1] [7] |
| Caspase-3 | Cleavage/Activation | Key executioner caspase; cleaves cellular substrates [1] [6] | Western Blot (cleaved fragment), Activity Assay [1] [6] |
| PARP-1 | Cleavage (89 kDa fragment) | Signature event of apoptosis; inactivates DNA repair [1] [6] | Western Blot (cleaved fragment) [1] [6] |
| Mitochondrial Membrane Permeabilization | Increased permeability | Commitment point; release of cytochrome c [4] [5] | Cytochrome c release assay, Membrane potential dyes [4] |
Q3: What are the detailed methodologies for validating apoptosis induction by this compound using Western Blot?
Western blotting is a powerful tool for detecting the biochemical hallmarks of apoptosis. Below is a generalized workflow and key considerations.
Key Antibodies and Controls:
Q4: What cell lines and experimental conditions are appropriate for testing this compound?
The original research provides specific models where this compound efficacy was demonstrated [1] [2] [3].
Q5: No apoptosis markers are detected in my sensitive cell line. What could be wrong?
Q6: I see high background cell death in my negative control. How can I address this?
Q7: My Western Blot results for cleaved proteins are inconsistent. What should I check?
I hope this technical guide provides a solid foundation for your research. Please note that the information is based on available literature, and specific experimental conditions may require further optimization.
1. What are the key functional and potency differences between BCL-2 and BCL-XL? While BCL-2 and BCL-XL are both anti-apoptotic proteins, they are not functionally identical. Research shows there are both qualitative and quantitative differences in their cellular activities [1].
Table 1: Functional Comparison of BCL-2 and BCL-XL
| Feature | BCL-2 | BCL-XL |
|---|---|---|
| Relative Potency | Baseline | ~10x more potent against doxorubicin-induced apoptosis [1] |
| Inhibition at ER | Inhibits apoptosis induced by ceramide and thapsigargin, but not by doxorubicin or TNFα [1] | Inhibits apoptosis induced by all four agents: doxorubicin, ceramide, thapsigargin, and TNFα [1] |
| Non-canonical Pathways | Modulates Hippo pathway, affecting cell migration and fibroblast activation [2] | Regulates aggressiveness via IL-8/CXCR2 axis and cancer stem cell phenotype [2] |
2. What experimental methods are used to quantify interactions within the BCL-2 family? A powerful method for quantitatively analyzing protein interactions in a controlled system is Fluorescence Cross-Correlation Spectroscopy (FCCS). This technique is particularly valuable for studying the BCL-2 network because it can distinguish between interactions happening in solution and those within membranes [3].
Table 2: FCCS Experimental Protocol for BCL-2 Protein Interactions
| Step | Protocol Details |
|---|---|
| 1. Protein Preparation | Use full-length Bcl-xL, cBid, and Bax proteins, individually labeled with distinct fluorophores (e.g., Alexa 488 and Alexa 647) [3]. |
| 2. Data Acquisition | Perform scanning FCCS measurements on a confocal microscope. Collect data for proteins in solution and also when associated with membrane mimics (e.g., liposomes) [3]. |
| 3. Data Analysis | Calculate auto-correlation and cross-correlation curves. A significant positive cross-correlation indicates interaction and molecular complex formation [3]. |
| 4. Key Insight | The study revealed that Bcl-xL can form homodimers in solution and that its interaction with Bax occurs primarily in membranes, leading to Bax retrotranslocation [3]. |
3. How can I obtain high yields of soluble BCL-2 and BCL-XL proteins for in vitro studies? A highly effective method involves using the TolAIII fusion protein system in E. coli to promote solubility [4].
4. What are common issues when assessing the biological impact of BCL-2 mutations in disease? A critical consideration is that not all mutations are equal; some can enhance protein function. In follicular lymphoma, specific mutations in the BCL2 coding sequence are linked to worse clinical outcomes [5].
The following diagram illustrates the core regulatory network of the intrinsic apoptosis pathway controlled by the BCL-2 protein family, which is crucial for understanding the context of the FAQs above.
The Intrinsic Apoptosis Pathway Regulated by the BCL-2 Family
The core reason S55746 spares platelets is its selective mechanism of action. Platelet survival depends on the anti-apoptotic protein BCL-XL, not BCL-2 [1] [2]. Early BCL-2 inhibitors like navitoclax (ABT-263) caused dose-limiting thrombocytopenia because they simultaneously inhibited both BCL-2 and BCL-XL [1] [2].
This compound was specifically developed as a BCL-2-specific inhibitor to overcome this issue. The quantitative data below shows its strong affinity for BCL-2 and significantly weaker binding to BCL-XL, thereby preserving BCL-XL-dependent platelets [1] [3].
| Protein Target | Affinity (Ki or KD) | Selectivity Ratio (vs. BCL-2) | Cellular Consequence |
|---|---|---|---|
| BCL-2 | Ki = 1.3 nM [1] [3] | --- | Induces apoptosis in BCL-2-dependent cancer cells [1] |
| BCL-XL | Ki = 5.2 x 10⁻⁷ M [1] | ~70 to 400-fold less [1] [3] | No cytotoxic activity on BCL-XL-dependent cells (e.g., platelets) [1] [3] |
| MCL-1 | No significant binding [1] [3] | N/A | No activity on MCL-1-dependent cells [1] |
| BFL-1 | No significant binding [1] | N/A | Not a target [1] |
The selectivity profile of this compound was confirmed through binding assays and functional cellular experiments.
The initial validation involved direct measurement of this compound's interaction with BCL-2 family proteins.
The critical experiment to confirm the lack of platelet toxicity was conducted using dependent cell lines.
The following diagram illustrates the logical workflow for experimentally validating this compound's selectivity:
Q1: What is the primary mechanism by which this compound avoids thrombocytopenia? A1: this compound avoids thrombocytopenia through its highly selective inhibition of BCL-2 while sparing BCL-XL. Since platelet survival is primarily dependent on BCL-XL, this selectivity prevents the rapid platelet drop (thrombocytopenia) associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1] [2].
Q2: How does this compound's selectivity compare to venetoclax (ABT-199)? A2: Both this compound and venetoclax are BCL-2 selective inhibitors designed to avoid BCL-XL inhibition and thrombocytopenia. They show an identical selectivity profile in cellular models, potently killing BCL-2-dependent RS4;11 cells while having minimal effect on BCL-XL-dependent H146 cells [1]. However, they have partially distinct binding modes within the BCL-2 hydrophobic groove [1].
Q3: What is a key experiment to demonstrate that my batch of this compound is functioning selectively? A3: The most direct functional experiment is to run a parallel cell viability assay on both RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cell lines. A successful result will show potent killing of RS4;11 cells (IC50 in the nanomolar range) and significantly weaker activity against H146 cells (IC50 in the low micromolar range) over 72 hours [1] [3].
Q4: Are there any in vivo data supporting the lack of thrombocytopenia with this compound? A4: Yes. The compound's developer reports that in mouse xenograft models, this compound administered daily by oral route demonstrated robust anti-tumor efficacy with no observed weight loss or changes in behavior, which is a general indicator of tolerability and absence of acute toxicity [1] [3].
The table below summarizes the core quantitative data from key experiments performed on the RS4;11 cell line, a BCL-2-dependent acute lymphocytic leukemia model [1] [2] [3].
| Parameter | Details |
|---|---|
| Molecular Target | BCL-2 [1] [2] |
| Binding Affinity (Kᵢ) | 1.3 nM (for BCL-2) [1] [2] [3] |
| Cell Killing (IC₅₀) | 71.6 nM (after 72 h treatment) [1] [2] [3] |
| Apoptosis Assay (Concentration) | 0.01 - 1 μM (for 2-hour treatment) [2] |
| Western Blot Analysis (Concentration) | 0, 0.1, 0.3, 1 μM (for 72-hour treatment) [3] |
| Mechanism Readouts | Phosphatidylserine externalization, Caspase-3 activation, PARP cleavage [1] |
This protocol is adapted from methods described in the literature for inducing and analyzing apoptosis in RS4;11 cells [1] [2] [3].
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for analyzing its effects.
Q: What is the selectivity profile of this compound? A: this compound is highly selective for BCL-2. It shows poor affinity for BCL-XL (selectivity ranges from ~70 to 400-fold less) and no significant binding to other pro-survival proteins like MCL-1 and BFL-1. This selectivity means it has no cytotoxic activity on BCL-XL-dependent cells, such as platelets, which is a significant advantage over dual inhibitors like Navitoclax [1] [2].
Q: Has this compound been tested in vivo? A: Yes. This compound administered daily via oral gavage demonstrated robust anti-tumor efficacy in RS4;11 xenograft models in mice. Doses of 25 and 100 mg/kg were effective at inhibiting tumor growth without causing weight loss or changes in behavior, indicating it was well-tolerated [1] [2] [3].
Q: Are there any clinical trials for this compound? A: According to the research paper, this compound has been in Phase I clinical trials for various hematological malignancies. The listed trial identifiers are NCT02920697, NCT02920541, and NCT02603445. Please check clinical trial databases for their current status [1] [4] [2].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Apoptosis Induction | Cells not dependent on BCL-2; high MCL-1 or BCL-XL expression. | Confirm RS4;11 cell lineage and check expression levels of other anti-apoptotic proteins [1]. |
| High DMSO Background | Final DMSO concentration in medium is too high. | Ensure stock solution is highly concentrated to keep final DMSO ≤0.1% [2]. |
| Inconsistent IC₅₀ values | Cell passage number too high; inconsistent treatment duration. | Use lower-passage cells, ensure exact 72-hour treatment for viability assays [1] [3]. |
The search results focus on the experimental use of this compound for treating the RS4;11 cells, but do not specify the base culture conditions (e.g., medium type, serum supplementation, subculturing procedure) for maintaining this cell line. To find this information, I suggest:
This compound (also known as BCL201) is a novel, orally active small-molecule inhibitor that selectively targets and potently inhibits the anti-apoptotic protein BCL-2 [1].
The table below summarizes its core binding characteristics and selectivity profile, which is central to its experimental behavior.
| Parameter | Description / Value | Significance / Note |
|---|---|---|
| Primary Target | BCL-2 | Potent, selective inhibitor [1]. |
| Binding Affinity (Kᵢ) | 1.3 nM (for BCL-2) | Measured by Fluorescence Polarization (FP) assay [1]. |
| Selectivity vs. BCL-XL | ~70 to 400-fold selective for BCL-2 over BCL-XL | Explains reduced platelet toxicity vs. non-selective inhibitors (e.g., Navitoclax) [1]. |
| Binding to MCL-1 & BFL-1 | No significant binding | Confirmed by FP; suggests potential resistance if cancer cells rely on MCL-1 [1]. |
| Cytotoxic Activity (Example) | IC₅₀ = 71.6 nM in RS4;11 cell line (BCL-2-dependent) | After 72-hour treatment [1]. |
| Cytotoxic Activity (Counter-example) | IC₅₀ = 1.7 μM in H146 cell line (BCL-XL-dependent) | Demonstrates selectivity in functional cellular assays [1]. |
A critical consideration for your experiments is that this compound's binding mode partially overlaps with but is distinct from venetoclax (ABT-199). It primarily occupies the S1/2/3 region of BCL-2's hydrophobic groove, forming a key hydrogen bond with the backbone carbonyl of residue A149 [1].
Here are methodologies used in foundational studies to evaluate this compound's activity.
This protocol validates the direct on-target mechanism of this compound in cells.
This is a standard functional assay to confirm this compound's cytotoxic efficacy.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Apoptosis in a known BCL-2-dependent line. | MCL-1 mediated resistance. MCL-1 can compensate when BCL-2 is inhibited [3]. | Pre-test cell lines for MCL-1 dependency (e.g., with NOXA peptide in BH3 profiling). Consider combining this compound with an MCL-1 inhibitor (e.g., S63845) [3]. |
| High background cell death in vehicle control. | Serum starvation or poor cell health. | Ensure cells are healthy and growing log-phase before treatment. Optimize culture conditions and avoid prolonged serum starvation. Use a fresh aliquot of vehicle (DMSO). |
| Inconsistent results in co-IP experiments. | Non-specific binding or harsh lysis conditions. | Optimize lysis buffer stringency. Include appropriate controls (isotype IgG). Ensure wash buffers contain the correct salt concentration to reduce background. |
| Lack of efficacy in vivo xenograft models. | Insufficient drug exposure or bioavailability. | Confirm dosing formulation (this compound was formulated in PEG400/ethanol/water for oral gavage in studies [3]) and regimen. Monitor plasma drug levels if possible. |
Research indicates that this compound has strong potential in rational combination therapies, especially in Acute Myeloid Leukemia (AML).
The following diagram illustrates the synergistic mechanism of combining this compound with an MCL-1 inhibitor to trigger robust apoptosis.
Q1: What is the key advantage of this compound over first-generation BH3 mimetics like Navitoclax? A1: Its high selectivity for BCL-2 over BCL-XL. Since platelet survival is uniquely dependent on BCL-XL, this compound causes significantly less thrombocytopenia (platelet loss) than Navitoclax, which is a dose-limiting toxicity [1] [4].
Q2: How can I quickly determine if my cell models are suitable for this compound treatment? A2: Perform Dynamic BH3 Profiling or use a panel of selective inhibitors. Treat cells with this compound and measure changes in mitochondrial priming. A strong increase in priming indicates dependency on BCL-2. Alternatively, you can use a panel of selective BCL-2, BCL-XL, and MCL-1 inhibitors in single and combination assays to map the dominant survival protein[s] in your model [2] [5].
Q3: Are there any reliable biomarkers for predicting this compound sensitivity? A3: While high BCL-2 expression is a prerequisite, it is not always predictive. Functional assays like BH3 profiling are considered more reliable. Some studies suggest that the expression levels of BCL-2 family genes can predict single-agent mimetic sensitivity, while EMT status in solid tumors may predict synergistic dependence on BCL-XL + MCL-1 inhibition instead [5].
The table below summarizes the key affinity data for S55746 and ABT-199 (Venetoclax) against various BCL-2 family proteins, providing a direct comparison of their potency and selectivity [1] [2].
| Target Protein | This compound Affinity (Kᵢ or KD) | ABT-199 (Venetoclax) Affinity (Kᵢ or KD) | Assay Type |
|---|---|---|---|
| BCL-2 | Kᵢ = 1.3 nM [1] [2] | Kᵢ < 0.01 nM [3] | Fluorescence Polarization (FP) |
| BCL-XL | Kᵢ = 5.2E-07 M (520 nM); Selectivity vs BCL-2: ~70 to 400-fold [1] [2] | Kᵢ = 48 nM [3] | Fluorescence Polarization (FP) |
| MCL-1 | No significant binding (4.3% inhibition at 30 µM) [1] [2] | No significant binding (Kᵢ > 444 nM) [4] | Fluorescence Polarization (FP) |
| BFL-1 | No significant binding (7.4% inhibition at 5 µM) [1] [2] | Information not specified in sources | Fluorescence Polarization (FP) |
The following table compares the broader characteristics of these two inhibitors, highlighting their distinct binding modes and biological profiles.
| Feature | This compound | ABT-199 (Venetoclax) |
|---|---|---|
| Primary Target | BCL-2 [1] | BCL-2 [5] |
| Key Selectivity | High selectivity for BCL-2 over BCL-XL, MCL-1, and BFL-1; spares human platelets [1] [2] | High selectivity for BCL-2 over BCL-XL; designed to spare platelets [6] |
| Binding Site | Occupies the S1/2/3 region of the BCL-2 hydrophobic groove [1] [2] | Occupies a larger portion of the groove, including S2/3/4/5 pockets [7] [1] |
| Key Interaction | Single hydrogen bond to the backbone carbonyl of residue A149 [1] [2] | Interactions within P2 and P4 pockets; structural data available for wild-type and mutant complexes [7] [8] |
| Cellular Efficacy | Induces apoptosis in hematological cell lines (e.g., RS4;11 IC₅₀ = 71.6 nM) and primary patient samples [1] [2] | Potently kills BCL-2-dependent cells (e.g., FL5.12-BCL-2 EC₅₀ = 4 nM) [3] |
| Reported Resistance | Information not specified in sources | G101V and F104L mutations in BCL-2; upregulation of MCL-1 or BCL-XL [7] [6] [9] |
Structural studies reveal important differences in how these inhibitors bind to BCL-2 and how resistance can emerge.
Binding Modes: While both are BH3-mimetics that target the hydrophobic groove of BCL-2, their binding poses differ. This compound occupies the S1/2/3 regions, forming a key hydrogen bond with residue A149 [1] [2]. In contrast, ABT-199 occupies a more extensive surface area, including the S2, S3, S4, and S5 pockets [1]. Its structure shows the 4-chlorophenyl group in the P2 pocket and the azaindole group in the P4 pocket [7] [8].
Resistance Mutations: A major mechanism of acquired resistance to ABT-199 in patients is the emergence of a G101V mutation in BCL-2 [7] [8]. This mutation reduces drug affinity by approximately 180-fold without disrupting BCL-2's natural anti-apoptotic function [7] [8]. Crystallography shows that the valine side chain causes a knock-on effect, altering the conformation of a neighboring residue, E152, which then sterically clashes with the drug [7] [8]. Another mutation, F104L, has also been shown to confer resistance in laboratory models [7] [8].
The diagram below illustrates this resistance mechanism.
The quantitative data in the tables above were generated using standard biophysical and cellular assays. Here are the core methodologies as cited in the search results.
Fluorescence Polarization (FP) Competition Assay [1] [2]
Surface Plasmon Resonance (SPR) - Affinity In Solution (AIS) [1]
Cell Viability/Cytotoxicity Assay [1] [4] [3]
| Feature | ABT-263 (Navitoclax) | S55746 (BCL201) |
|---|---|---|
| Primary Targets | BCL-2, BCL-XL, BCL-W [1] [2] [3] | BCL-2 (Selective) [1] |
| Affinity for BCL-2 (Ki) | ≤ 1 nM [2] [3] | 1.3 nM [1] |
| Affinity for BCL-XL | High (Ki ≤ 1 nM) [2] [3] | Low (~70 to 400-fold lower than for BCL-2) [1] |
| Effect on Platelets | Rapid and dose-dependent thrombocytopenia [4] [5] [3] | No significant cytotoxic activity on platelets [1] |
| Mechanism of Platelet Toxicity | Inhibition of BCL-XL, which is critical for platelet survival [1] [6] | Spares BCL-XL, thus preserving platelet function [1] [6] |
| Clinical Thrombocytopenia | Very Common (Dose-limiting toxicity) [2] [5] [7] | Preclinical data suggests it will be minimal [1] |
The basis for the difference in thrombocytopenia lies in the distinct apoptotic pathways regulating platelet survival.
This diagram illustrates the mitochondrial apoptosis pathway in platelets. BCL-XL is the critical pro-survival protein that restrains the pro-apoptotic effectors BAK and BAX. When navitoclax inhibits BCL-XL, it directly triggers platelet apoptosis. In contrast, this compound's selective inhibition of BCL-2 does not disrupt this key survival mechanism [1] [6].
The table below summarizes the key quantitative data for comparing these BCL-2 inhibitors, compiled from biochemical assays [1] [2].
| Inhibitor Name | Target Profile | BCL-2 Ki (nM) | BCL-2 KD (nM) | BCL-XL Ki (nM) | Selectivity (BCL-2 vs. BCL-XL) |
|---|---|---|---|---|---|
| S55746 | Selective BCL-2 inhibitor | 1.3 [1] [2] | 3.9 [2] | 520 [3] | ~400-fold [1] [2] |
| Venetoclax (ABT-199) | Selective BCL-2 inhibitor | 1.2 [1] | - | 4.9 [1] | ~41-fold [1] |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W inhibitor | 4.5 [1] | - | 3.5 [1] | ~1-fold (non-selective) [1] |
The potency and selectivity data in the table above are derived from standardized, high-quality in vitro experiments. Here are the details of the key methodologies cited [1] [4].
Fluorescence Polarization (FP) Assay
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
The following diagram illustrates the logical workflow for the tiered experimental approach used to characterize BCL-2 inhibitors, progressing from initial binding confirmation to functional assessment in cells.
Beyond biochemical binding, functional experiments demonstrate the on-target activity and therapeutic potential of this compound.
In Vitro Cytotoxicity and Apoptosis
In Vivo Efficacy and Tolerability
When comparing BCL-2 inhibitors, several factors beyond raw potency are critical for research and development.
The table below summarizes the binding affinity and cytotoxic activity of S55746 compared to other BH3-mimetics.
| Compound | Target | Binding Affinity (Kᵢ or K({}_{\text{D}})) | Cytotoxicity in BCL-2 dependent lines (e.g., RS4;11) | Cytotoxicity in BCL-XL dependent lines (e.g., H146) |
|---|---|---|---|---|
| This compound | BCL-2 (selective) | BCL-2 Kᵢ = 1.3 nM [1] [2] [3]; BCL-XL Kᵢ = ~520 nM [3] | IC₅₀ = 71.6 nM [1] [2] [3] | IC₅₀ = ~1.7 µM (Weak activity) [1] [3] |
| ABT-263 (Navitoclax) | BCL-2, BCL-XL, BCL-w | BCL-2 Kᵢ = 4.5 nM; BCL-XL Kᵢ = 3.5 nM [1] | IC₅₀ = 41.5 nM [1] | IC₅₀ = 49.7 nM [1] |
| ABT-199 (Venetoclax) | BCL-2 (selective) | BCL-2 Kᵢ = 1.2 nM [1] | Potent activity [1] | Weak activity (similar to this compound) [1] |
| A1331852 | BCL-XL (selective) | Information not available in search results | Information not available in search results | Potent activity [4] [5] |
This compound binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM and BAX to initiate apoptosis [1] [3]. Its high selectivity arises from poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1 [1] [2].
The diagram below illustrates the mechanism of this compound and the differential survival dependence of cancer cell lines.
The data supporting this compound's selectivity profile were generated using standard assays:
The distinct activity profiles of selective BH3-mimetics highlight the importance of matching the drug to the target. This compound is a tool for targeting BCL-2-dependent cancers, with research suggesting its potential in hematological malignancies like CLL and MCL [1] [6]. In contrast, BCL-XL appears to be a more critical survival protein in some solid tumors, such as chondrosarcoma and neuroblastoma [4] [7]. This indicates that patient stratification based on the specific anti-apoptotic protein profile of the tumor is crucial for therapy success.
This compound is an orally active, selective BH3-mimetic designed to disrupt protein-protein interactions and induce apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2].
Key Characteristics and In Vitro Data [1] [3] [2]
| Parameter | Details |
|---|---|
| Primary Target | BCL-2 (B-cell lymphoma 2) protein [1] |
| Mechanism of Action | Binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins to initiate mitochondrial apoptosis [1] [2] |
| Binding Affinity (Kᵢ) | 1.3 nM for BCL-2 [1] [3] |
| Selectivity Profile | High selectivity for BCL-2 over BCL-XL (70 to 400-fold) and no significant binding to MCL-1 or BFL-1 [1] [2] |
| In Vitro Efficacy (IC₅₀) | 71.6 nM in RS4;11 (BCL-2-dependent ALL cell line) [1] [3] |
| Apoptotic Hallmarks | Phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1] [2] |
Detailed Experimental Protocols from Preclinical Studies:
This compound has demonstrated promising activity in animal models, supporting its potential for further clinical development.
| Model | Administration & Dosing | Reported Outcome |
|---|---|---|
| RS4;11 xenograft (Acute Lymphoblastic Leukemia) | Oral, daily; 25 and 100 mg/kg | Robust anti-tumor efficacy [1] |
| Toledo xenograft (Lymphoma) | Oral, daily; 25 and 100 mg/kg | Robust anti-tumor efficacy [1] |
| Tolerability | Oral, daily | No weight loss or change in behavior observed [1] [2] |
This compound belongs to a class of drugs known as BH3-mimetics. The table below contextualizes its profile alongside other inhibitors.
| Inhibitor | Primary Targets | Key Characteristics & Clinical Status (as of search results) |
|---|---|---|
| This compound (BCL201) | BCL-2 (selective) | Preclinical profile shows oral activity and BCL-XL-sparing to avoid thrombocytopenia [1] [2]. Status: Had entered Phase I clinical trials (as of 2018) [1]. |
| Venetoclax (ABT-199) | BCL-2 (selective) | First-in-class, FDA-approved for some leukemias. Validated the BCL-2 selective approach [4] [1] [2]. |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-w | Earlier generation inhibitor. Dose-limiting thrombocytopenia due to BCL-XL inhibition [4] [1] [5]. |
This compound specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the mechanism by which it triggers programmed cell death.
It is important to note that the data presented here is preclinical. While this compound had entered Phase I clinical trials to evaluate its safety and preliminary efficacy in humans, the results of those trials are not reflected in the available search results [1] [2].
This compound (also known as BCL201) is a novel, orally active BH3-mimetic designed to be a potent and selective inhibitor of the anti-apoptotic protein BCL-2 [1] [2] [3]. The tables below summarize its core characteristics and how it compared to other BCL-2 inhibitors in preclinical studies.
Table 1: Profile of the BCL-2 Inhibitor this compound
| Attribute | Description |
|---|---|
| Target | BCL-2 (B-cell lymphoma 2) protein [1] [2] |
| Mechanism | Selective BH3-mimetic; occupies the hydrophobic groove of BCL-2, disrupting its interaction with pro-apoptotic proteins to restore apoptosis [1] [3] |
| Key Preclinical Finding | Induces apoptosis in low nanomolar range in primary CLL and Mantle Cell Lymphoma patient samples; shows robust anti-tumor efficacy in hematological xenograft models [1] [4] |
Table 2: Preclinical Selectivity and Cellular Potency
| Compound | Binding Affinity (Ki or KD) | Selectivity (BCL-2 vs. BCL-XL) | Cellular Activity (Examples) |
|---|---|---|---|
| This compound | BCL-2 Ki = 1.3 nM [2] | 70 to 400-fold selective for BCL-2 over BCL-XL [2] | RS4;11 (BCL-2-dependent) IC50: 71.6 nM; H146 (BCL-XL-dependent) IC50: 1.7 µM [2] |
| Navitoclax (ABT-263) | BCL-2 Ki = 4.5 nM; BCL-XL Ki = 3.5 nM [2] | Dual inhibitor of BCL-2 and BCL-XL [2] | RS4;11 IC50: 41.5 nM; H146 IC50: 49.7 nM [2] |
| Venetoclax (ABT-199) | BCL-2 Ki = 1.2 nM [2] | Highly selective for BCL-2 over BCL-XL [2] | Selective cytotoxicity in BCL-2-dependent cell lines, profile similar to this compound [2] |
The key experiments defining this compound's profile used standard biochemical and cellular assays in the field [2]:
The following diagram illustrates the intrinsic apoptosis pathway that this compound targets.
This compound demonstrated the potential of selective BCL-2 inhibition for treating hematological malignancies and was advanced to Phase I clinical trials (e.g., NCT02920697, NCT02920541) [3]. However, its clinical development trajectory is not detailed in the search results.
The field continues to evolve to address key challenges:
This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively and potently inhibits the BCL-2 protein [1] [2] [3].
The table below summarizes available data on this compound and other BCL-2 inhibitors for comparison.
| Compound | Primary Targets | Key Characteristics | Reported Affinity (Kᵢ or KD) | Highest Development Stage |
|---|---|---|---|---|
| This compound (BCL201) | BCL-2 | High selectivity for BCL-2 over BCL-XL and MCL-1; orally active [1] [3]. | BCL-2 Kᵢ = 1.3 nM [1] | Phase 1 (for hematologic cancers) [5] [4] |
| Venetoclax (ABT-199) | BCL-2 | First FDA-approved selective BCL-2 inhibitor; transforms treatment for CLL and AML [5] [6]. | BCL-2 Kᵢ = 1.2 nM [1] | FDA-Approved [5] |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Orally available; causes thrombocytopenia due to BCL-XL inhibition [5]. | BCL-2 Kᵢ = 4.5 nM; BCL-XL Kᵢ = 3.5 nM [1] | Phase 1/2 [5] |
| Oblimersen (G3139) | BCL-2 | Antisense oligonucleotide that degrades BCL-2 mRNA [7]. | N/A (acts on mRNA) | Phase 1/2/3 (for various cancers) [5] |
| APG-2575 (Lisaftoclax) | BCL-2 | Novel inhibitor in clinical development [5]. | Information not available in search results | Phase 1/2 [5] |
| ABT-737 | BCL-2, BCL-XL, BCL-W | First-generation, potent BH3-mimetic; precursor to navitoclax [5] [6]. | Information not available in search results | Preclinical [5] |
For a professional comparison, here is a summary of key experimental findings and methodologies from the primary preclinical research on this compound [1] [2] [3].
Binding Affinity and Selectivity
In Vitro Cell Killing and Apoptosis Induction
Ex Vivo Efficacy in Primary Patient Samples
In Vivo Anti-Tumor Efficacy
The following diagram illustrates the mechanism by which BH3-mimetics like this compound promote apoptosis, based on the described biology [7] [5] [6].
The field of BCL-2 inhibition continues to evolve. Key areas of ongoing research to overcome limitations like drug resistance and on-target toxicities include [5] [6]:
| Inhibitor | Target | FP BCL-2 Ki (nM) | FP BCL-XL Ki (nM) | Selectivity (BCL-2/XL) | ITC BCL-2 KD (nM) | ΔH (kcal/mol) | Binding Region on BCL-2 |
|---|---|---|---|---|---|---|---|
| S55746 | BCL-2 (selective) | 1.3 [1] [2] | ~520 [1] | ~400-fold [1] | 2.47 [1] | -13.5 [1] | Hydrophobic Groove (S1/S2/S3) [1] |
| ABT-263 (Navitoclax) | BCL-2, BCL-XL, BCL-w | 4.5 [1] | 3.5 [1] | ~1-fold | 3.7 [1] | -13.1 [1] | N/A |
| ABT-199 (Venetoclax) | BCL-2 (selective) | 1.2 [1] | 49 [1] | ~41-fold | N/D [1] | -12.1 [1] | Hydrophobic Groove (S2/S3/S4/S5) [1] [3] |
Abbreviations: FP (Fluorescence Polarisation); ITC (Isothermal Titration Calorimetry); Ki (Inhibition Constant); KD (Dissociation Constant); ΔH (Enthalpy Change); N/A (Not Applicable); N/D (Not Determinable).
The binding of this compound to BCL-2 has been thoroughly validated, with enthalpic efficiency being a key highlight.
The functional consequences of this compound's selective binding are evident in cellular assays.
| Cell Line | Dependency | This compound IC50 (72h) | ABT-263 (Navitoclax) IC50 (72h) |
|---|---|---|---|
| RS4;11 | BCL-2 | 71.6 nM [1] | 41.5 nM [1] |
| H146 | BCL-XL | 1.7 μM [1] | 49.7 nM [1] |
Key experiments validating this compound's binding and activity used these methodologies:
The following diagram illustrates the mechanism by which this compound selectively induces apoptosis in BCL-2-dependent cancer cells.
This compound represents a well-validated, selective BCL-2 inhibitor with a binding profile characterized by high potency and notable enthalpic efficiency. I hope this detailed comparison aids your research and development work.
The key study for this compound establishes its foundational profile. The table below summarizes the data related to its performance in primary patient samples, as stated in the research [1] [2] [3]:
| Aspect of Response | Documented Data |
|---|---|
| Sample Types | Primary cells from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) [1] [2] [3]. |
| Reported Potency | Induces apoptosis in the "low nanomolar range" [1] [2] [3]. Specific IC50 values for primary samples were not provided in the available text. |
| Key Findings | This compound is a selective BCL-2 inhibitor that spares platelets and shows robust anti-tumor efficacy in mouse models with good tolerability [1] [2] [3]. |
The same study provides some methodological insights, though not exclusively for primary samples:
The following diagram illustrates the core mechanism of this compound and the apoptotic pathway it triggers, which forms the basis for the experimental readouts mentioned above.
S55746 is a novel, orally bioavailable BH3-mimetic that functions as a highly selective BCL-2 inhibitor. It binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins and triggering mitochondrial apoptosis [1] [2].
The table below summarizes its binding affinity and selectivity compared to other inhibitors:
| Compound | Target(s) | BCL-2 Kᵢ / KD (nM) | BCL-XL Kᵢ / KD (nM) | Selectivity (BCL-2 vs. BCL-XL) | Binding to MCL-1/BFL-1 |
|---|---|---|---|---|---|
| This compound | BCL-2 (Selective) | 1.3 - 2.47 [1] [3] | 186 - 520 [1] [3] | ~70 to 400-fold [1] [3] | No significant binding [1] [3] |
| Venetoclax (ABT-199) | BCL-2 (Selective) | 1.2 - < 0.26 [1] | 21 - 49 [1] | ~40-fold [1] | No significant binding [1] |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-w (Pan) | 4.5 [1] | 3.5 [1] | ~1-fold (non-selective) [1] | No significant binding [1] |
This selectivity profile is crucial because inhibiting BCL-XL leads to on-target thrombocytopenia (platelet loss), a major dose-limiting toxicity for navitoclax [1]. By sparing BCL-XL, this compound aims to maintain anti-tumor efficacy while reducing this key toxicity [1] [2].
The following diagram illustrates the mechanism of BCL-2 inhibitors like this compound in triggering mitochondrial apoptosis:
The selectivity of this compound translates directly to its cellular activity, as shown in the table below:
| Assay Description | Cell Line / Model | This compound Activity | Comparator Activity (Venetoclax or Navitoclax) |
|---|---|---|---|
| In vitro Cytotoxicity | RS4;11 (BCL-2-dependent ALL) | IC₅₀ = 71.6 nM [1] [3] | Similar potent activity [1] |
| In vitro Cytotoxicity | H146 (BCL-XL-dependent SCLC) | IC₅₀ = 1.7 μM (Weak) [1] | Potent activity (IC₅₀ ~50 nM for Navitoclax) [1] |
| Ex vivo Primary Samples | CLL and Mantle Cell Lymphoma | Induces apoptosis in low nanomolar range [1] [2] | N/A |
| On-target Toxicity | Human Platelets (BCL-XL-dependent) | No cytotoxic activity [1] [2] | Navitoclax: Induces thrombocytopenia [1] |
In vivo studies in mouse xenograft models of hematological tumors demonstrated that this compound, administered daily via oral route, achieved robust anti-tumor efficacy at doses of 25 and 100 mg/kg. Importantly, the treatment did not cause weight loss or changes in behavior, indicating good tolerability [1] [3] [2].
For researchers looking to replicate or understand the foundational data, here are the methodologies for key experiments:
| Inhibitor Name | Target | BCL-2 Affinity (Kᵢ or KD) | Selectivity (vs. BCL-XL) | Affinity for MCL-1 & BFL-1 |
|---|---|---|---|---|
| This compound (BCL201) | BCL-2 | Kᵢ = 1.3 nM [1] [2] [3] | 70 to 400-fold selective [1] [2] [3] | No significant binding [1] [2] [3] |
| ABT-199 (Venetoclax) | BCL-2 | Kᵢ = 1.2 nM [2] | ~41-fold selective (Kᵢ BCL-XL / Kᵢ BCL-2) [2] | No significant binding [2] |
| ABT-263 (Navitoclax) | BCL-2, BCL-XL, BCL-w | Kᵢ = 4.5 nM (BCL-2) [2] | Non-selective (Kᵢ = 3.5 nM for BCL-XL) [2] | No significant binding [2] |
The data shows that this compound achieves a level of potency and selectivity for BCL-2 that is comparable to the first-in-class drug venetoclax, and is distinctly more selective than the earlier-generation inhibitor navitoclax [2].
The functional consequence of this selective profile is evident in cellular models. The table below compares the activity of these inhibitors in different cell lines.
| Inhibitor | Activity in BCL-2 dependent RS4;11 cells (IC₅₀) | Activity in BCL-XL dependent H146 cells (IC₅₀) | Cytotoxicity on Platelets |
|---|---|---|---|
| This compound | 71.6 nM [2] [3] | 1.7 µM (Weak activity) [2] [3] | No cytotoxic activity [1] [2] |
| ABT-199 (Venetoclax) | Potent [2] | Weak activity (identical profile to this compound) [2] | Spares platelets [4] |
| ABT-263 (Navitoclax) | 41.5 nM [2] | 49.7 nM (Potent activity) [2] | Causes thrombocytopenia [2] [4] |
This compound induces hallmark apoptotic events in sensitive hematological cell lines, including phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1] [2]. It also demonstrates robust anti-tumor efficacy in mouse xenograft models when administered orally, without causing weight loss or behavioral changes [1] [2] [3].
The data supporting the above profiles were generated using standard, robust biochemical and cellular assays:
BCL-2 is a key anti-apoptotic protein that helps cancer cells evade programmed cell death [5] [6]. It works by binding and neutralizing pro-apoptotic proteins like BIM and BAX in the mitochondrial pathway of apoptosis [5] [6]. The following diagram illustrates this regulatory network and how BH3-mimetics like this compound intervene.
This compound functions as a BH3-mimetic, meaning it mimics the function of native BH3-only proteins. It specifically binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins and triggering apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2]. Its selectivity for BCL-2 over BCL-XL is the key feature that spares platelets, avoiding the dose-limiting thrombocytopenia seen with navitoclax [2] [4].